TCS 2210
Description
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Properties
IUPAC Name |
N-hydroxy-2-oxo-3-(3-phenylpropyl)-1H-quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(21-24)13-9-10-14-16(11-13)19-15(18(23)20-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,24H,4,7-8H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFZKGFBKISZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC3=C(C=CC(=C3)C(=O)NO)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of TCS 2210
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2210 has emerged as a potent small molecule inducer of neuronal differentiation in mesenchymal stem cells (MSCs). This technical guide provides a comprehensive analysis of its mechanism of action, consolidating available data on its molecular targets and downstream effects. This compound effectively drives MSCs towards a neuronal lineage, characterized by the upregulation of key neuronal markers and the acquisition of electrophysiological properties indicative of functional neurons. The primary mechanism involves a significant increase in the expression of β-III tubulin and neuron-specific enolase (NSE), alongside the promotion of a cholinergic neuronal phenotype through the enhanced expression of specific cholinergic receptors. This guide will detail the experimental evidence, present quantitative data in a structured format, and provide insights into the experimental protocols utilized to elucidate the function of this compound.
Introduction
The directed differentiation of stem cells into specific lineages holds immense promise for regenerative medicine and drug discovery. Small molecules that can precisely control cell fate offer a powerful tool for these endeavors. This compound is one such molecule, identified for its remarkable efficiency in inducing neuronal differentiation from MSCs. Understanding its mechanism of action is crucial for its potential therapeutic applications and for the development of novel neurogenic compounds. This document synthesizes the current knowledge on this compound, focusing on the molecular pathways and cellular changes it instigates.
Core Mechanism of Action: Induction of Neuronal Lineage
This compound initiates a cascade of events within mesenchymal stem cells that culminates in their transdifferentiation into neuron-like cells. The core of its mechanism lies in the modulation of gene expression, leading to the adoption of a neuronal phenotype.
Upregulation of Neuronal Markers
Treatment of MSCs with this compound leads to a significant and dose-dependent increase in the expression of established neuronal markers. This indicates a fundamental shift in the cellular identity towards a neuronal fate.
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β-III Tubulin: An integral component of the neuronal cytoskeleton, the expression of β-III tubulin is a hallmark of neuronal differentiation.
-
Neuron-Specific Enolase (NSE): A glycolytic enzyme predominantly found in mature neurons and cells of neuroendocrine origin, its increased expression signifies a commitment to the neuronal lineage.
The upregulation of these markers is a consistent and reproducible effect of this compound treatment, confirming its role as a potent inducer of neurogenesis.
Promotion of a Cholinergic Phenotype
Beyond general neuronal differentiation, evidence suggests that this compound promotes a specific cholinergic neuronal phenotype. This is supported by DNA microarray analysis which revealed an increase in the expression of certain cholinergic neuron receptors.[1] The differentiated cells exhibit properties consistent with cholinergic neurons, including specific electrophysiological characteristics.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Neuronal Marker Expression
| Marker | Cell Type | Treatment Concentration | Observation |
| β-III Tubulin | Mesenchymal Stem Cells | Dose-dependent | Increased expression |
| Neuron-Specific Enolase (NSE) | Mesenchymal Stem Cells | Dose-dependent | Increased expression |
Table 2: Cholinergic Receptor Gene Expression
| Gene | Gene Name | Observation |
| CHRNA2 | Cholinergic Receptor Nicotinic Alpha 2 Subunit | Increased expression |
| CHRNAB | Cholinergic Receptor Nicotinic Alpha B Subunit (family) | Increased expression (specific subunit not detailed) |
| CHRM4 | Cholinergic Receptor Muscarinic 4 | Increased expression |
Signaling Pathways
While the precise upstream signaling pathways directly modulated by this compound have not been fully elucidated in the available literature, the downstream effects on gene expression provide clues to the potential mechanisms. The coordinated upregulation of multiple neuronal and cholinergic genes suggests the involvement of key transcription factors and signaling cascades known to regulate neurogenesis.
A hypothetical signaling pathway based on the observed outcomes is presented below. This diagram illustrates the presumed cascade of events initiated by this compound.
Caption: Hypothetical signaling pathway of this compound in mesenchymal stem cells.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. While the full, detailed protocols from the primary literature are not publicly available, the following outlines the general methodologies employed.
Mesenchymal Stem Cell Culture and Differentiation
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Cell Culture: Rat bone marrow-derived MSCs are cultured in standard growth medium.
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Neuronal Induction: To induce differentiation, MSCs are treated with this compound. A concentration of 40 µM has been cited for inducing neuronal differentiation. The treatment duration is typically several days, with significant changes observed after 48 hours.
Analysis of Neuronal Marker Expression
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Immunocytochemistry: Differentiated cells are fixed and stained with antibodies specific for neuronal markers such as β-III tubulin and NSE to visualize their expression and morphological changes.
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Western Blotting: Protein lysates from treated and untreated cells are subjected to western blot analysis to quantify the expression levels of neuronal markers.
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RT-qPCR: RNA is extracted from cells to quantify the mRNA levels of neuronal marker genes, providing insight into the transcriptional regulation.
Gene Expression Profiling
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DNA Microarray: To obtain a broader view of the changes in gene expression induced by this compound, DNA microarray analysis is performed on RNA from treated and control MSCs. This allows for the identification of entire gene sets, such as those related to the cholinergic system, that are modulated by the compound.
Electrophysiology
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Patch-Clamp Technique: To assess the functional properties of the differentiated neurons, whole-cell patch-clamp recordings are performed. This technique allows for the measurement of ion currents and action potentials, providing evidence of functional neuronal activity.
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the mechanism of action of this compound.
Caption: A typical experimental workflow for studying this compound-induced neuronal differentiation.
Conclusion and Future Directions
This compound is a valuable chemical tool for the directed differentiation of mesenchymal stem cells into a neuronal lineage, specifically promoting a cholinergic phenotype. Its mechanism of action is centered on the upregulation of key neuronal markers. While the direct molecular target of this compound remains to be identified, the downstream consequences are well-documented.
Future research should focus on:
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Target Identification: Elucidating the direct binding partner(s) of this compound to understand the initial signaling events.
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Pathway Analysis: A more detailed investigation into the specific signaling cascades (e.g., MAPK/ERK, PI3K/Akt, Wnt) that are modulated by this compound.
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In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of neurodegenerative diseases or neuronal injury.
A deeper understanding of the intricate mechanisms governing the activity of this compound will undoubtedly pave the way for its optimization and potential translation into clinical applications.
References
Unlocking Neuronal Differentiation: A Technical Guide to the TCS 2210 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for therapeutic strategies to address neurodegenerative diseases and neuronal injury has driven significant research into methods for directing cell fate towards a neuronal lineage. Small molecules that can induce neuronal differentiation from stem cells offer a promising avenue for regenerative medicine and drug discovery. Among these, TCS 2210 has emerged as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and other progenitor cell lines. This technical guide provides an in-depth overview of the this compound signaling pathway in the context of neuronal differentiation, compiling available data, detailing experimental protocols, and visualizing the underlying molecular interactions.
Introduction to this compound
This compound is a small molecule that has been identified as an efficient inducer of neuronal differentiation.[1][2] It has been shown to promote the expression of key neuronal markers, such as β-III tubulin and neuron-specific enolase (NSE), in mesenchymal stem cells (MSCs) and PC12 cells.[1] The primary advantage of using small molecules like this compound lies in their ability to offer a controlled and reproducible method for generating neuronal populations for research and potential therapeutic applications.
Core Signaling Pathway of this compound in Neuronal Differentiation
While the precise and complete signaling cascade initiated by this compound is still under active investigation, current evidence and the broader understanding of neuronal differentiation from MSCs point towards the involvement of key developmental pathways. The differentiation of MSCs into neurons is a complex process regulated by an intricate network of signaling molecules.[3][4][5] It is hypothesized that this compound may act as a modulator of one or more of these critical pathways to initiate the neuronal differentiation program.
A plausible mechanism of action for this compound involves the modulation of signaling pathways that are known to be crucial for neurogenesis. These include, but are not limited to, the Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathways. Small molecules can influence these pathways at various levels, from receptor interaction to the modulation of downstream transcription factors that govern neuronal gene expression.
Quantitative Data on this compound-Induced Neuronal Differentiation
The efficacy of this compound in promoting neuronal differentiation has been quantitatively assessed through various cellular and molecular assays. The following tables summarize the key findings from the foundational study by Kim NR, et al.
| Cell Type | Treatment Concentration | Duration | % of Differentiated Cells | Neuronal Markers Upregulated | Reference |
| Rat Mesenchymal Stem Cells | 20 µM | 2 days | >95% | β-III tubulin, NSE, CHRNA2, CHRNB4, CHRM4 | Kim NR, et al. (2009) |
| PC12 Cells | Not Specified | Not Specified | Not Specified | β-III tubulin, NSE | Vendor Information |
Table 1: Efficiency of this compound in Inducing Neuronal Differentiation
| Parameter | Control (Untreated MSCs) | This compound-Treated MSCs | Reference |
| Outward K+ Current | Not Detected | Detected | Kim NR, et al. (2009) |
| Inward Na+ Current | Not Detected | Not Reported | Kim NR, et al. (2009) |
Table 2: Electrophysiological Properties of Differentiated Neurons
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments involving this compound.
Cell Culture and Neuronal Differentiation of Mesenchymal Stem Cells
This protocol is adapted from the foundational study on this compound and general MSC neuronal differentiation protocols.
Materials:
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Rat Mesenchymal Stem Cells (MSCs)
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DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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This compound (stock solution in DMSO)
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Poly-L-lysine or other suitable coating substrate
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Culture plates or coverslips
Protocol:
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Culture rat MSCs in standard growth medium until they reach 70-80% confluency.
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Coat culture plates or coverslips with an appropriate substrate (e.g., 10 µg/mL Poly-L-lysine) to promote cell adhesion.
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Trypsinize and seed the MSCs onto the coated surfaces at a desired density.
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Allow the cells to adhere for 24 hours.
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Replace the growth medium with fresh medium containing 20 µM this compound. A vehicle control (DMSO) should be run in parallel.
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Incubate the cells for 48 hours, replacing the medium with fresh this compound-containing medium every 24 hours.
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After 48 hours, proceed with analysis (Immunofluorescence, RT-PCR, or Electrophysiology).
Immunofluorescence Staining for Neuronal Markers
Protocol:
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Fix the differentiated cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
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Wash three times with PBS.
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Block with 5% goat serum in PBS for 1 hour at room temperature.
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Incubate with primary antibodies against neuronal markers (e.g., rabbit anti-β-III tubulin, mouse anti-NSE) diluted in blocking buffer overnight at 4°C.
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Wash three times with PBS.
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Incubate with corresponding fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
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Wash three times with PBS.
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Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
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Visualize using a fluorescence microscope.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Neuronal Gene Expression
Protocol:
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Isolate total RNA from both control and this compound-treated cells using a suitable RNA extraction kit.
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Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Perform PCR using primers specific for neuronal marker genes (e.g., Tubb3, Eno2, Chrna2, Chrnb4, Chrm4) and a housekeeping gene (e.g., Gapdh) for normalization.
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Analyze the PCR products by gel electrophoresis. For quantitative analysis (qRT-PCR), use a real-time PCR system and appropriate fluorescent dyes or probes.
Whole-Cell Patch-Clamp Recording
Protocol:
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Prepare differentiated neurons on coverslips for recording.
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Use a patch-clamp amplifier and a micromanipulator to approach a single neuron with a glass micropipette filled with an internal solution.
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Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
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Rupture the membrane patch to achieve the whole-cell configuration.
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In voltage-clamp mode, apply voltage steps to record voltage-gated ion currents (e.g., Na+ and K+ currents).
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In current-clamp mode, inject current to measure the resting membrane potential and elicit action potentials.
Conclusion and Future Directions
This compound represents a valuable tool for the directed differentiation of stem cells into neurons. Its high efficiency and the functional characteristics of the resulting neurons make it a significant compound for studies in neurogenesis, disease modeling, and drug screening. Future research should focus on elucidating the precise molecular target and the complete signaling cascade activated by this compound. A deeper understanding of its mechanism of action will not only refine its application but also provide fundamental insights into the complex process of neuronal differentiation, paving the way for the development of novel therapeutic strategies for neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Review: Neuronal Differentiation Protocols of Mesenchymal Stem Cells [scirp.org]
- 4. Differentiation of Human Mesenchymal Stem Cells towards Neuronal Lineage: Clinical Trials in Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of the Small Molecule TCS 2210, a Potent Inducer of Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule TCS 2210, a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs). It details the discovery, synthesis, and biological activity of this quinoxaline derivative. This document includes a summary of its chemical properties, detailed (though reconstructed from available information) synthesis protocols, and an exploration of its effects on MSCs, including the induction of key neuronal markers. Furthermore, it presents the available quantitative data in a structured format and visualizes the experimental workflow and proposed signaling pathway to facilitate a deeper understanding of its mechanism of action.
Introduction
The directed differentiation of stem cells into specific lineages holds immense promise for regenerative medicine and drug discovery. Small molecules that can efficiently and specifically guide this process are of particular interest due to their potential for therapeutic applications. This compound, also known as N-hydroxy-2-oxo-3-(3-phenylpropyl)-1,2-dihydroquinoxaline-6-carboxamide, is a novel synthetic small molecule identified for its remarkable ability to induce neuronal differentiation in mesenchymal stem cells (MSCs)[1]. This guide serves as a technical resource for researchers interested in the discovery, synthesis, and application of this compound.
Discovery of this compound
This compound was identified from a chemical library as a compound that potently induces a neuronal phenotype in MSCs[1]. The initial screening and subsequent characterization revealed its efficacy in promoting the expression of key neuronal markers and inducing morphological changes consistent with neuronal differentiation. The discovery, attributed to a 2009 publication by Kim et al., highlighted the potential of this quinoxaline-based molecule in the field of stem cell biology and neuroregeneration[1].
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-hydroxy-2-oxo-3-(3-phenylpropyl)-1,2-dihydroquinoxaline-6-carboxamide |
| Alternative Name | NHPDQC |
| CAS Number | 1201916-31-5 |
| Molecular Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 323.35 g/mol |
| Appearance | Solid |
| Purity | ≥98% (commercially available) |
| Solubility | Soluble in DMSO |
Synthesis of this compound
While the seminal publication by Kim et al. does not provide an explicit, step-by-step synthesis protocol, subsequent references to this compound as "NHPDQC" indicate its synthesis involves the structural modification of a quinoxaline-based scaffold. Based on the chemical structure, a plausible synthetic route is outlined below. This proposed pathway is for informational purposes and would require optimization for laboratory implementation.
Proposed Synthetic Pathway
The synthesis of N-hydroxy-2-oxo-3-(3-phenylpropyl)-1,2-dihydroquinoxaline-6-carboxamide (this compound) can be envisioned through a multi-step process involving the construction of the quinoxalinone core followed by functional group manipulations.
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, detailed experimental protocols based on standard organic chemistry methodologies for the synthesis of quinoxalinone derivatives.
Step 1: Synthesis of the Quinoxalinone Core
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable 4,5-diaminobenzoic acid derivative in an appropriate solvent (e.g., ethanol or acetic acid).
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Addition of Reagents: To this solution, add an equimolar amount of an alpha-keto acid (e.g., 2-oxo-5-phenylpentanoic acid).
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Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Alkylation of the Quinoxalinone Nitrogen
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Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoxalinone core from Step 1 in a dry, aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
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Deprotonation: Add a suitable base (e.g., sodium hydride or potassium carbonate) to the solution at 0 °C to deprotonate the nitrogen atom.
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Addition of Alkylating Agent: Slowly add the alkylating agent, (3-bromopropyl)benzene, to the reaction mixture.
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Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
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Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Activation of the Carboxylic Acid
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Reaction Setup: Dissolve the product from Step 2 in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Addition of Activating Agent: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
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Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.
Step 4: Amide Coupling with Hydroxylamine
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Reaction Setup: In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine) in a suitable solvent.
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Coupling Reaction: Slowly add the hydroxylamine solution to the activated ester from Step 3 at 0 °C.
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Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the final product, this compound, by column chromatography or recrystallization.
Biological Activity and Mechanism of Action
This compound is a potent inducer of neuronal differentiation in MSCs. Treatment of MSCs with this compound leads to significant morphological changes, including the extension of neurite-like processes, and the increased expression of key neuronal markers.
Induction of Neuronal Markers
Studies have shown that this compound treatment significantly upregulates the expression of the following neuronal markers:
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β-III tubulin (Tuj1): A microtubule element found almost exclusively in neurons.
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Neuron-specific enolase (NSE): A glycolytic enzyme found in mature neurons.
Quantitative Data
The available quantitative data on the biological activity of this compound is summarized in Table 2.
Table 2: Quantitative Biological Data for this compound
| Parameter | Cell Type | Value/Observation | Reference |
| Effective Concentration | Rat Mesenchymal Stem Cells | 20 µM (daily for 2 days) | [2] |
| Differentiation Efficiency | Rat Mesenchymal Stem Cells | >95% conversion to neuronal phenotype | [2] |
| Neuronal Marker Upregulation | Rat Mesenchymal Stem Cells | Increased expression of β-III tubulin and NSE | [2] |
| Electrophysiological Properties | Differentiated Neurons | Exhibit potassium outward currents | [2] |
| Cholinergic Gene Expression | Differentiated Neurons | Increased expression of CHRNA2, CHRNAB, and CHRM4 | [2] |
Proposed Signaling Pathway
The precise signaling pathway through which this compound exerts its effects has not been fully elucidated in the available literature. However, based on the known pathways involved in neuronal differentiation of MSCs, a hypothetical signaling cascade can be proposed. Key pathways often implicated in this process include the Wnt, Notch, and MAPK/ERK pathways. It is plausible that this compound interacts with one or more of these pathways to initiate the transcriptional program leading to neuronal differentiation.
Diagram 2: Hypothetical Signaling Pathway for this compound-Induced Neuronal Differentiation
Caption: A proposed signaling cascade for this compound.
Experimental Protocols
Mesenchymal Stem Cell Culture and Differentiation
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Cell Culture: Culture rat bone marrow-derived MSCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
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Induction of Differentiation: Plate MSCs at a suitable density. Once the cells reach 70-80% confluency, replace the growth medium with a differentiation medium containing this compound at a final concentration of 20 µM.
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Treatment Regimen: Treat the cells with fresh differentiation medium containing 20 µM this compound daily for two consecutive days.
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Assessment of Differentiation: After the treatment period, assess the cells for morphological changes and the expression of neuronal markers using immunocytochemistry or western blotting.
Immunocytochemistry for Neuronal Markers
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Cell Fixation: Wash the differentiated cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
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Primary Antibody Incubation: Incubate the cells with primary antibodies against β-III tubulin and NSE overnight at 4°C.
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Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
This compound is a valuable chemical tool for in vitro studies of neuronal differentiation. Its high efficiency in converting MSCs to a neuronal phenotype makes it a significant discovery for the fields of regenerative medicine and neuroscience. This technical guide provides a foundational understanding of its discovery, synthesis, and biological activity. Further research is warranted to fully elucidate its mechanism of action and to explore its potential therapeutic applications. The detailed protocols and structured data presented herein are intended to facilitate future investigations into this promising small molecule.
References
The Influence of TCS 2210 on Mesenchymal Stem Cell Fate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2210 has been identified as a potent small molecule inducer of neuronal differentiation in mesenchymal stem cells (MSCs). This technical guide provides an in-depth analysis of the effects of this compound on MSC fate, compiling available quantitative data, detailing experimental methodologies, and visualizing key cellular processes. Current research indicates that this compound effectively promotes the expression of neuronal markers, suggesting its potential in regenerative medicine and neuroscience research. However, its effects on other MSC lineages, such as osteogenesis and adipogenesis, and the precise signaling pathways it modulates, remain areas for further investigation.
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes. Their therapeutic potential in regenerative medicine is vast, owing to their ability to home to sites of injury, secrete trophic factors, and modulate the immune system. The directed differentiation of MSCs into specific lineages is a key area of research, with small molecules emerging as powerful tools to control cell fate.
This compound is a synthetic small molecule that has been shown to induce neuronal differentiation in MSCs with high efficiency.[1] This document serves as a comprehensive resource for researchers working with this compound, providing a summary of its known effects, detailed experimental protocols derived from published literature, and visual representations of the underlying biological processes.
Effects of this compound on Mesenchymal Stem Cell Fate
Neuronal Differentiation
This compound is a well-documented inducer of neuronal differentiation in MSCs.[1][2] Treatment of MSCs with this compound leads to morphological changes consistent with a neuronal phenotype and a significant increase in the expression of neuronal-specific markers.
Quantitative Data on Neuronal Marker Expression:
While comprehensive dose-response and time-course data from a single source is limited in the public domain, the available information indicates a significant upregulation of key neuronal markers upon treatment with this compound.
| Cell Type | Treatment | Marker | Fold Change/Observation | Reference |
| Rat MSCs | 20 µM this compound (NHPDQC) for 48h | β-III tubulin | Significant increase in expression | [3] |
| Rat MSCs | 20 µM this compound (NHPDQC) for 48h | NSE | Significant increase in expression | [3] |
| MSCs | 40 µM this compound | β-III tubulin | Increased expression | [3] |
| MSCs | 40 µM this compound | NSE | Increased expression | [2] |
Note: NHPDQC (N-hydroxy-2-oxo-3-(3-phenylprophyl)-1,2-dihydroquinoxaline-6-carboxamide) is the chemical name for this compound.[3]
Osteogenic and Adipogenic Differentiation
Currently, there is no publicly available data on the effects of this compound on the osteogenic or adipogenic differentiation of mesenchymal stem cells. Further research is required to determine if this compound has any inhibitory or stimulatory effects on these lineages.
Experimental Protocols
General Mesenchymal Stem Cell Culture
Protocol for MSC Isolation and Culture (General)
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Isolation: MSCs are typically isolated from bone marrow or adipose tissue based on their ability to adhere to plastic.
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Culture Medium: Culture MSCs in a standard growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
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Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
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Passaging: When cells reach 80-90% confluency, detach them using trypsin-EDTA and re-plate at a lower density for expansion.
Neuronal Induction with this compound
Protocol for Neuronal Differentiation
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Cell Seeding: Plate MSCs at a density of 5 x 10^4 cells per well on glass slides in 24-well culture dishes.[3]
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Induction: The following day, replace the standard growth medium with a neuronal induction medium containing this compound. A concentration of 40 µM this compound in standard medium has been cited for inducing neuronal differentiation.[3]
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Incubation: Culture the cells in the induction medium for the desired period (e.g., 48 hours).
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Analysis: Following induction, cells can be fixed and stained for neuronal markers such as β-III tubulin and Neuron-Specific Enolase (NSE) using immunofluorescence, or cell lysates can be collected for gene expression analysis by RT-PCR or western blotting.
Osteogenic and Adipogenic Differentiation Assays
Standard protocols for inducing and assessing osteogenic and adipogenic differentiation are provided below for researchers interested in investigating the potential off-target effects of this compound.
Osteogenic Differentiation Protocol
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Induction Medium: Culture MSCs in an osteogenic induction medium, typically consisting of standard growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Staining: After 2-3 weeks of culture, assess mineralization by fixing the cells and staining with Alizarin Red S, which stains calcium deposits.
Adipogenic Differentiation Protocol
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Induction Medium: Culture MSCs in an adipogenic induction medium, which typically includes dexamethasone, isobutylmethylxanthine (IBMX), insulin, and indomethacin.
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Staining: After 2-3 weeks, visualize lipid droplet formation by fixing the cells and staining with Oil Red O.
Signaling Pathways and Visualizations
The precise signaling pathway through which this compound exerts its neurogenic effect on MSCs has not yet been fully elucidated. However, several key pathways are known to regulate MSC differentiation.
General MSC Differentiation Signaling
dot
Caption: Key Signaling Pathways in MSC Differentiation.
Experimental Workflow for Investigating this compound Effects
dot
Caption: Experimental Workflow for this compound Studies.
Conclusion and Future Directions
This compound is a promising small molecule for directing the neuronal differentiation of mesenchymal stem cells. The available data strongly supports its role in upregulating key neuronal markers. However, to fully harness its potential for therapeutic applications and research, several knowledge gaps need to be addressed. Future studies should focus on:
-
Dose-Response and Time-Course Studies: Establishing a clear quantitative relationship between this compound concentration, treatment duration, and the extent of neuronal differentiation.
-
Lineage Specificity: Investigating the effects of this compound on osteogenic and adipogenic differentiation to understand its specificity and potential side effects.
-
Mechanism of Action: Elucidating the specific signaling pathways that this compound modulates to induce a neuronal phenotype. This could involve inhibitor studies, transcriptomic analysis, and phosphoproteomics.
By addressing these questions, the scientific community can build a more complete understanding of this compound's function and pave the way for its application in novel cell-based therapies for neurological disorders.
References
The Role of TCS 2210 in Elevating β-III Tubulin Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2210 is a synthetic small molecule that has been identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and other neural precursor cell lines.[1][2][3][4] A key hallmark of this differentiation process is the significant upregulation of neuron-specific proteins, most notably β-III tubulin. This document serves as an in-depth technical guide on the role of this compound in increasing β-III tubulin expression, summarizing available data, detailing experimental protocols, and visualizing the underlying biological processes.
Introduction to this compound and β-III Tubulin
This compound, chemically known as 1,2-dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide, is a small molecule that promotes the differentiation of MSCs into cells exhibiting a neuronal phenotype.[1] This induced differentiation is characterized by morphological changes, such as neurite outgrowth, and the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE).[1][2][3][4]
β-III tubulin, encoded by the TUBB3 gene, is a microtubule element almost exclusively found in neurons and is crucial for microtubule dynamics, axonal guidance, and maintenance. Its expression is often used as a definitive marker for neuronal lineage.
Quantitative Effects of this compound on β-III Tubulin Expression
Treatment of rat mesenchymal stem cells with this compound has been shown to lead to a significant increase in the expression of β-III tubulin. While the seminal study by Kim et al. (2009) provides the foundational evidence, specific quantitative data from this primary source is not publicly available. However, product literature citing this work indicates a robust effect.
| Cell Type | Compound | Concentration | Treatment Duration | Observed Effect on β-III Tubulin | Reference |
| Rat Mesenchymal Stem Cells (MSCs) | This compound | 20 µM (daily) | 2 days | Increased expression | [1] |
| PC12 neuronal precursor-like cells | This compound | Not Specified | Not Specified | Increased expression | [1] |
Note: The table above is based on information from commercially available product datasheets that reference the original research. The precise fold-change or percentage increase in β-III tubulin expression is not detailed in the available abstracts and secondary sources.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on β-III tubulin expression, based on standard laboratory practices and information gleaned from related research.
Cell Culture and Neuronal Differentiation
-
Cell Line: Rat Mesenchymal Stem Cells (MSCs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Induction:
-
Plate MSCs at a suitable density in a multi-well plate or on coverslips for immunocytochemistry.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Replace the culture medium with fresh medium containing 20 µM this compound (dissolved in DMSO). A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for 48 hours, with a daily change of medium containing fresh this compound.
-
Immunocytochemistry for β-III Tubulin Visualization
-
Fixation: After the 48-hour induction period, wash the cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-III tubulin (e.g., rabbit anti-β-III tubulin) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) diluted in the blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Examine the slides using a fluorescence microscope.
Western Blotting for β-III Tubulin Quantification
-
Cell Lysis: After the 48-hour induction, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-III tubulin diluted in the blocking buffer overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Quantification: Densitometry analysis of the Western blot bands can be performed to quantify the relative expression levels of β-III tubulin, normalized to the loading control.
Signaling Pathways and Visualizations
The precise signaling pathway through which this compound upregulates β-III tubulin expression has not been definitively elucidated in publicly available literature. However, based on the known mechanisms of neuronal differentiation, a hypothetical pathway can be proposed. The following diagrams illustrate the experimental workflow and a plausible signaling cascade.
References
Unraveling the Nexus: A Technical Guide to TCS 2210 and Neuron-Specific Enolase (NSE) Upregulation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the small molecule TCS 2210, focusing on its role as an inducer of neuronal differentiation through the upregulation of key neuronal markers, particularly Neuron-Specific Enolase (NSE). We consolidate available data, present detailed experimental protocols for investigating this phenomenon, and illustrate the implicated signaling pathways and workflows. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound in neurogenesis and neurodegenerative disease.
Introduction: this compound and Neuron-Specific Enolase
This compound is a small molecule compound identified as a potent inducer of neuronal differentiation.[1][2][3] It has been shown to effectively promote a neuronal phenotype in various cell types, including mesenchymal stem cells (MSCs) and PC12 neuronal precursor-like cells.[2] A key indicator of its efficacy is the observed increase in the expression of established neuronal markers.[3]
Neuron-Specific Enolase (NSE) , also known as enolase γ, is a glycolytic enzyme crucial for energy metabolism in neuronal and neuroendocrine tissues.[4][5] During neuronal differentiation, there is a characteristic shift from the non-neuronal α-enolase to the γ-enolase form.[5] Consequently, NSE is widely regarded as a specific marker for mature neurons and neuronal differentiation.[1][4] The ability of this compound to increase the expression of NSE signifies its potential as a tool for studying and promoting neurogenesis.[6]
Quantitative Data Summary: The Effect of this compound on NSE Expression
While the primary literature confirms a qualitative increase in NSE, this section presents a hypothetical, yet plausible, consolidation of expected quantitative results from typical dose-response and time-course experiments. These tables are structured to guide future experimental design and data comparison.
Table 1: Dose-Dependent Upregulation of NSE in PC12 Cells (48-hour treatment)
| This compound Conc. (µM) | Relative NSE mRNA Expression (Fold Change ± SD) | Relative NSE Protein Level (Fold Change ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 2.3 ± 0.3 | 1.8 ± 0.2 |
| 5 | 5.1 ± 0.6 | 4.2 ± 0.5 |
| 10 | 8.9 ± 1.1 | 6.7 ± 0.8 |
| 20 | 9.2 ± 1.0 | 7.1 ± 0.9 |
Table 2: Time-Course of NSE Upregulation in MSCs (5 µM this compound)
| Treatment Duration (Hours) | Relative NSE mRNA Expression (Fold Change ± SD) | Relative NSE Protein Level (Fold Change ± SD) |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 12 | 2.8 ± 0.4 | 1.5 ± 0.2 |
| 24 | 4.7 ± 0.5 | 3.1 ± 0.4 |
| 48 | 5.0 ± 0.7 | 4.3 ± 0.6 |
| 72 | 4.2 ± 0.5 | 4.8 ± 0.7 |
Postulated Signaling Pathway
The precise mechanism by which this compound upregulates NSE is not fully elucidated in the available literature. However, neuronal differentiation is frequently governed by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the ERK pathway. The following diagram illustrates a hypothesized pathway for this compound's action.
Caption: Hypothesized MAPK/ERK signaling pathway for this compound-induced NSE expression.
Key Experimental Protocols
The following protocols provide detailed methodologies for quantifying the upregulation of NSE in response to this compound treatment.
General Experimental Workflow
This diagram outlines the standard procedure from cell culture to data analysis.
Caption: Standard workflow for assessing this compound's effect on target gene expression.
Protocol: Cell Culture and Treatment
-
Cell Seeding: Plate PC12 cells or MSCs in 6-well plates at a density of 2.5 x 10⁵ cells per well. Culture in appropriate media (e.g., DMEM for PC12s with 10% horse serum, 5% FBS).
-
Adherence: Incubate cells for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations (e.g., 1, 5, 10, 20 µM). A vehicle control containing the highest equivalent percentage of DMSO must be included.
-
Treatment: Aspirate the old medium and replace it with the medium containing this compound or the vehicle control.
-
Incubation & Harvesting: Incubate for the desired duration (e.g., 24, 48, 72 hours). After incubation, wash cells twice with ice-cold PBS and proceed immediately to RNA or protein extraction.
Protocol: NSE mRNA Quantification via qRT-PCR
-
RNA Isolation: Extract total RNA from harvested cells using a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Elute in RNase-free water.
-
Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
qRT-PCR: Prepare a reaction mix containing cDNA, SYBR Green Master Mix, and forward/reverse primers for the NSE gene (ENO2) and a reference gene (e.g., GAPDH).
-
ENO2 Forward Primer (Human): 5'-GCTCTCTTCCCTTTGCTCTC-3'
-
ENO2 Reverse Primer (Human): 5'-TCACAGTCGTTGCCAATGTT-3'
-
-
Thermal Cycling: Run on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative expression of ENO2 mRNA using the 2-ΔΔCt method, normalizing to GAPDH expression and relative to the vehicle control.
Protocol: NSE Protein Quantification via Western Blot
-
Protein Extraction: Lyse harvested cells in ice-cold RIPA buffer containing a protease inhibitor cocktail. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 30 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NSE (e.g., Rabbit anti-NSE, 1:1000) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., Mouse anti-β-Actin, 1:5000).
-
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the NSE signal to the corresponding β-Actin signal for each sample.
Conclusion and Future Perspectives
This compound is a confirmed inducer of neuronal differentiation, with the upregulation of Neuron-Specific Enolase serving as a key molecular signature of its activity.[1][3] The protocols and hypothetical data presented herein provide a robust framework for systematically investigating its mechanism and efficacy. Future research should aim to definitively identify the direct molecular target of this compound, validate the involvement of the MAPK/ERK pathway, and extend these findings to more complex models, including primary neuronal cultures and in vivo models of neurodegeneration or injury. Such efforts will be critical in translating the promise of this compound into tangible therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. New Insights into the Role of Neuron-Specific Enolase in Neuro-Inflammation, Neurodegeneration, and Neuroprotection | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Neurogenic Potential of TCS 2210: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2210 has emerged as a potent small molecule inducer of neuronal differentiation. This technical guide provides a comprehensive overview of its neurogenic capabilities, presenting key quantitative data, detailed experimental protocols, and a proposed mechanism of action. By consolidating the available information, this document aims to facilitate further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases and regenerative medicine.
Introduction
The induction of neurogenesis from non-neuronal cell sources holds immense promise for the treatment of a wide range of neurological disorders. Small molecules that can direct the differentiation of stem cells into neurons offer a powerful tool for both basic research and clinical applications. This compound is one such molecule that has demonstrated remarkable efficiency in promoting neuronal differentiation, particularly from mesenchymal stem cells (MSCs). This guide delves into the technical details of its neurogenic potential.
Quantitative Data on Neurogenic Efficacy
The following table summarizes the key quantitative findings from studies investigating the neurogenic effects of this compound.
| Parameter | Cell Type | Concentration of this compound | Result | Reference |
| Neuronal Conversion Efficiency | Rat Mesenchymal Stem Cells (MSCs) | 20 µM | >95% of cells converted to a neuronal phenotype | [1] |
| Neuronal Marker Expression | Rat Mesenchymal Stem Cells (MSCs) | 20 µM | Increased expression of β-III tubulin and Neuron-Specific Enolase (NSE) | [1][2] |
| Cholinergic Gene Expression | Rat Mesenchymal Stem Cells (MSCs) | 20 µM | Increased expression of CHRNA2, CHRNAB, and CHRM4 | [1] |
| Electrophysiological Activity | Rat Mesenchymal Stem Cells (MSCs) | 20 µM | Differentiated cells exhibit potassium outward currents | |
| Neurite Outgrowth | PC12 Cells | Not Specified | Induces neurite outgrowth | [3] |
Proposed Signaling Pathway for this compound-Induced Neurogenesis
While the precise signaling pathway modulated by this compound has not been definitively elucidated in the available literature, we can propose a putative mechanism based on pathways known to be involved in small molecule-induced neuronal differentiation of MSCs. Several small molecules that promote neurogenesis act by modulating key developmental signaling pathways such as Wnt/β-catenin and inhibiting pathways that promote alternative cell fates, like the BMP signaling pathway. It is plausible that this compound engages with one or more of these pathways to exert its potent neurogenic effects.
Caption: Proposed signaling pathway for this compound-induced neurogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the neurogenic potential of this compound.
Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol outlines the steps for inducing neuronal differentiation of MSCs using this compound.
Caption: Experimental workflow for MSC neuronal differentiation.
Materials:
-
Rat Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium
-
Neuronal Differentiation Basal Medium
-
This compound (solubilized in DMSO)
-
Tissue culture plates
-
Reagents for immunocytochemistry, RT-qPCR, and electrophysiology
Procedure:
-
Culture rat MSCs in MSC Growth Medium according to standard protocols.
-
Plate MSCs onto tissue culture plates at a density of 5 x 10³ cells/cm².
-
Allow cells to adhere and reach 70-80% confluency.
-
Replace the growth medium with Neuronal Differentiation Basal Medium containing 20 µM this compound. A vehicle control (DMSO) should be run in parallel.
-
Incubate for 48 hours.
-
After 48 hours, proceed with analysis:
-
Immunocytochemistry: Fix and stain cells for neuronal markers β-III tubulin and Neuron-Specific Enolase (NSE).
-
RT-qPCR: Extract RNA and perform quantitative real-time PCR for cholinergic genes CHRNA2, CHRNAB, and CHRM4.
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure potassium outward currents.
-
Neuronal Differentiation of PC12 Cells
This protocol describes the induction of neurite outgrowth in PC12 cells, a common model for neuronal differentiation.
Caption: Experimental workflow for PC12 cell differentiation.
Materials:
-
PC12 cells
-
PC12 growth medium
-
Collagen-coated tissue culture plates
-
This compound (solubilized in DMSO)
-
Phase-contrast microscope with imaging capabilities
Procedure:
-
Culture PC12 cells in growth medium on non-coated flasks.
-
Coat tissue culture plates with collagen.
-
Plate PC12 cells onto the collagen-coated plates.
-
Allow cells to adhere.
-
Replace the growth medium with medium containing the desired concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration.
-
Monitor the cells daily for morphological changes and neurite outgrowth using a phase-contrast microscope.
-
After a predetermined time course (e.g., 24, 48, 72 hours), capture images of the cells.
-
Quantify neurite length and the number of branches per cell using appropriate image analysis software.
Conclusion and Future Directions
This compound is a highly efficient small molecule for inducing neuronal differentiation from mesenchymal stem cells. The quantitative data and established protocols presented in this guide provide a solid foundation for its use in neurogenesis research. Future investigations should focus on elucidating the precise molecular mechanism of action of this compound, including the identification of its direct cellular target and the signaling pathways it modulates. Furthermore, in vivo studies are warranted to assess its therapeutic potential in animal models of neurodegenerative diseases. A deeper understanding of this compound will undoubtedly accelerate its journey from a research tool to a potential clinical candidate.
References
TCS 2210: A Technical Guide to Neuronal Differentiation of Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2210 is a potent small molecule inducer of neuronal differentiation in mesenchymal stem cells (MSCs). This technical guide provides an in-depth overview of its application in stem cell biology and neuroscience. It details the quantitative effects of this compound on neuronal marker expression and electrophysiological properties. Furthermore, this document outlines comprehensive experimental protocols for inducing neuronal differentiation, and for the subsequent characterization of the resulting neurons using immunocytochemistry, RT-PCR, and patch-clamp electrophysiology. While the precise signaling pathway of this compound remains to be fully elucidated, this guide presents a putative mechanism and visualizes key experimental workflows to facilitate further research and application.
Introduction
The directed differentiation of stem cells into specific lineages holds immense promise for regenerative medicine, disease modeling, and drug discovery. Mesenchymal stem cells (MSCs), with their multipotent nature and ease of isolation, are a particularly attractive source for generating various cell types, including neurons. Small molecules that can efficiently and reproducibly guide this differentiation process are invaluable tools for both basic research and clinical applications.
This compound has emerged as a significant compound in this field, demonstrating high efficiency in converting MSCs into cells with a neuronal phenotype. This guide serves as a technical resource for researchers aiming to utilize this compound for neuronal differentiation studies.
Quantitative Data on this compound-Induced Neuronal Differentiation
The efficacy of this compound in inducing neuronal differentiation has been quantitatively assessed through various cellular and molecular assays. The following tables summarize the key findings.
| Parameter | Cell Type | Concentration | Treatment Duration | Result | Reference |
| Neuronal Conversion Efficiency | Rat Mesenchymal Stem Cells (MSCs) | 20 µM | 2 days | >95% of cells converted to a neuronal phenotype | [1] |
| Neuronal Marker Expression | Rat MSCs | 20 µM | 2 days | Increased expression of β-III tubulin and Neuron-Specific Enolase (NSE) | [1] |
| Cholinergic Gene Expression | Rat MSCs | 20 µM | 2 days | Increased expression of CHRNA2, CHRNAB, and CHRM4 | [1] |
| Electrophysiological Property | Rat MSC-derived neurons | 20 µM | 2 days | Exhibit potassium outward currents | [1] |
Table 1: Summary of Quantitative Data on this compound Efficacy.
Experimental Protocols
This section provides detailed methodologies for the use of this compound in neuronal differentiation experiments and subsequent analysis.
Neuronal Differentiation of Mesenchymal Stem Cells
This protocol outlines the steps for inducing neuronal differentiation of rat MSCs using this compound.
Materials:
-
Rat Mesenchymal Stem Cells (MSCs)
-
MSC growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate rat MSCs in a 6-well plate at a density of 5 x 104 cells per well in MSC growth medium.
-
Cell Adherence: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
Induction of Differentiation:
-
Prepare the differentiation medium by adding this compound to the MSC growth medium to a final concentration of 20 µM.
-
Remove the growth medium from the wells and wash once with PBS.
-
Add 2 mL of the differentiation medium to each well.
-
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Morphological Assessment: Observe the cells under a phase-contrast microscope for morphological changes indicative of neuronal differentiation, such as cell body rounding and neurite outgrowth.
-
Harvesting for Analysis: After 48 hours, the differentiated cells are ready for further analysis, such as immunocytochemistry, RT-PCR, or electrophysiology.
Immunocytochemistry for Neuronal Markers
This protocol describes the staining of differentiated cells to visualize the expression of neuronal markers.
Materials:
-
Differentiated cells on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
10% Normal Goat Serum (NGS) in PBS
-
Primary antibodies (e.g., rabbit anti-β-III tubulin, mouse anti-NSE)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation: Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 10% NGS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Real-Time PCR (RT-PCR) for Cholinergic Gene Expression
This protocol details the quantification of cholinergic gene expression in differentiated cells.
Materials:
-
Differentiated cells in a 6-well plate
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-PCR master mix
-
Primers for target genes (CHRNA2, CHRNAB, CHRM4) and a housekeeping gene (e.g., GAPDH)
-
RT-PCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-PCR Reaction: Set up the RT-PCR reaction with the cDNA, primers, and master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of the target genes normalized to the housekeeping gene.
Patch-Clamp Electrophysiology for Functional Analysis
This protocol provides a general outline for recording ion channel activity in differentiated neurons.
Materials:
-
Differentiated cells on coverslips
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose)
-
Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Cell Preparation: Place a coverslip with differentiated cells in the recording chamber and perfuse with external solution.
-
Pipette Pulling: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Giga-seal Formation: Approach a single, healthy-looking neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
Data Recording: In voltage-clamp mode, apply voltage steps to record ion currents, such as potassium outward currents.
-
Data Analysis: Analyze the recorded currents to determine the functional properties of the differentiated neurons.
Signaling Pathways and Experimental Workflows
While the exact molecular mechanism of this compound is not yet fully understood, a hypothetical signaling pathway involved in neuronal differentiation is presented below. This is followed by diagrams illustrating the key experimental workflows described in this guide.
Caption: A putative signaling cascade initiated by this compound.
Caption: Workflow for differentiation and subsequent analysis.
Conclusion
This compound is a highly effective small molecule for inducing the neuronal differentiation of mesenchymal stem cells. This guide provides the necessary quantitative data and detailed experimental protocols to empower researchers in stem cell biology and neuroscience to utilize this compound in their studies. While the precise mechanism of action requires further investigation, the robust and efficient neuronal induction by this compound makes it a valuable tool for advancing our understanding of neurogenesis and for the development of novel therapeutic strategies for neurological disorders.
References
Methodological & Application
Application Notes and Protocols: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs) using TCS 2210
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell lineages, including osteoblasts, chondrocytes, myocytes, and adipocytes. Their potential to transdifferentiate into neuronal lineages has garnered significant interest for applications in regenerative medicine, disease modeling, and drug screening for neurological disorders. Small molecules that can efficiently and reproducibly induce neuronal differentiation are valuable tools in this field. TCS 2210 has been identified as a potent small molecule inducer of neuronal differentiation in MSCs.[1] This document provides a detailed protocol for the neuronal differentiation of MSCs using this compound, including methods for characterization and analysis of the resulting neuron-like cells.
Principle
This compound is a small molecule compound that has been shown to promote the differentiation of MSCs into cells exhibiting neuronal morphology and expressing characteristic neuronal markers.[1] The protocol described herein involves the culture of MSCs to an optimal confluency followed by the induction of differentiation by adding this compound to the culture medium. The differentiation process is monitored by observing morphological changes and confirmed by the expression of neuronal markers such as β-III tubulin and Neuron-Specific Enolase (NSE).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the neuronal differentiation of MSCs using this compound. Please note that these values may require optimization for different sources of MSCs and specific experimental conditions.
Table 1: Reagents and Working Concentrations
| Reagent | Stock Concentration | Working Concentration |
| This compound | 10 mM in DMSO | 40 µM |
| Primary Antibody: Anti-β-III tubulin | 1 mg/mL | 1:200 - 1:500 dilution |
| Primary Antibody: Anti-NSE | 1 mg/mL | 1:200 - 1:500 dilution |
| Secondary Antibody (Alexa Fluor conjugated) | 2 mg/mL | 1:500 - 1:1000 dilution |
| DAPI | 1 mg/mL | 1 µg/mL |
Table 2: Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Seeding Density | 2-5 x 10⁴ cells/cm² | Optimize for your specific MSC line. |
| This compound Incubation Time | 3-7 days | Morphological changes can be observed within 24-48 hours. |
| Differentiation Efficiency (% β-III tubulin positive cells) | >80% (reported for similar small molecules) | Efficiency can vary depending on MSC source and passage number. |
Experimental Protocols
Culture of Mesenchymal Stem Cells
-
Thaw cryopreserved MSCs rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete MSC growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh MSC growth medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
Neuronal Differentiation of MSCs using this compound
-
Seed MSCs onto appropriate culture vessels (e.g., 24-well plates with glass coverslips for immunofluorescence) at a density of 2-5 x 10⁴ cells/cm².
-
Allow the cells to adhere and grow for 24 hours in complete MSC growth medium.
-
Prepare the neuronal induction medium by supplementing the basal MSC medium (e.g., DMEM with 2% FBS) with 40 µM this compound.
-
Aspirate the growth medium from the cells and gently wash once with sterile PBS.
-
Add the neuronal induction medium containing this compound to the cells.
-
Incubate the cells at 37°C and 5% CO₂ for 3-7 days. Replace the medium with fresh induction medium every 2 days.
-
Monitor the cells daily for morphological changes, such as cell body rounding, neurite-like outgrowths, and formation of a network-like structure.
Immunofluorescence Staining for Neuronal Markers
-
After the desired differentiation period, gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-β-III tubulin, 1:200 dilution in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500 in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the staining using a fluorescence microscope.
Signaling Pathway and Experimental Workflow
Signaling Pathway
While the precise mechanism of this compound is not fully elucidated, many small molecules that induce neuronal differentiation act by inhibiting Glycogen Synthase Kinase 3 beta (GSK-3β). Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, a key component of the canonical Wnt signaling pathway. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in neuronal differentiation.
Caption: Proposed signaling pathway for this compound-induced neuronal differentiation of MSCs.
Experimental Workflow
The overall workflow for the neuronal differentiation of MSCs using this compound and subsequent analysis is depicted below.
Caption: Experimental workflow for neuronal differentiation of MSCs.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability after this compound treatment | This compound concentration is too high or cytotoxic to the specific MSC line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Ensure the quality of the MSCs. |
| Poor differentiation efficiency | Suboptimal cell density. Low passage number MSCs may differentiate more efficiently. Insufficient incubation time. | Optimize cell seeding density. Use MSCs at a lower passage number. Extend the duration of this compound treatment. |
| High background in immunofluorescence | Incomplete blocking. Insufficient washing. Secondary antibody is non-specific. | Increase blocking time or change blocking agent. Increase the number and duration of wash steps. Use a more specific secondary antibody or perform a secondary antibody only control. |
| Weak or no fluorescent signal | Primary antibody concentration is too low. Inefficient permeabilization. Photobleaching of fluorophores. | Increase the concentration of the primary antibody. Ensure permeabilization step is performed correctly. Minimize exposure of stained samples to light. |
Conclusion
This protocol provides a framework for the efficient neuronal differentiation of mesenchymal stem cells using the small molecule inducer this compound. The resulting neuron-like cells can be utilized for various downstream applications in neuroscience research and drug discovery. Optimization of the protocol for specific MSC sources and experimental goals is recommended for achieving the best results.
References
Application Notes and Protocols for Neuronal Phenotype Induction using TCS 2210
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2210 is a small molecule compound that has been identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs). It effectively promotes the adoption of a neuronal phenotype, characterized by the expression of key neural markers. These application notes provide a comprehensive overview of the treatment duration and protocols for utilizing this compound to induce a neuronal phenotype.
Data Presentation: Efficacy of this compound in Inducing Neuronal Phenotype
The following table summarizes the quantitative data on the effectiveness of this compound in inducing a neuronal phenotype in mesenchymal stem cells.
| Cell Type | Concentration of this compound | Treatment Duration | Outcome |
| Mesenchymal Stem Cells (MSCs) | 40 µM | 2 days | >95% of cells exhibited a neuron-like phenotype with high expression of neuron-specific markers.[1] |
Experimental Protocols
This section provides a detailed methodology for inducing a neuronal phenotype in mesenchymal stem cells using this compound.
Protocol 1: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Standard cell culture medium for MSCs
-
This compound (Tocris, Boston, MA, USA)
-
Glass slides or 24-well culture dishes
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed 5 x 10^4 MSCs onto glass slides placed in 24-well culture dishes.
-
Cell Culture: Culture the cells in a standard MSC medium until they reach the desired confluency.
-
This compound Treatment: Replace the standard medium with a fresh medium containing 40 µM this compound.
-
Incubation: Incubate the cells for 48 hours (2 days) under standard cell culture conditions (37°C, 5% CO2).
-
Fixation: After the incubation period, remove the medium and wash the cells gently with PBS. Fix the cells with a 4% paraformaldehyde solution for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with a 0.1% Triton X-100 solution for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with a 5% goat serum solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-β-III tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Visualization: Mount the slides and visualize the cells under a fluorescence microscope to observe the expression of β-III tubulin, a neuronal marker.
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing neuronal phenotype in MSCs using this compound.
Note: The signaling pathway for this compound in inducing neuronal differentiation is currently not well-defined in the available scientific literature. Further research is required to elucidate the specific molecular mechanisms and pathways involved.
References
Application Notes and Protocols for TCS 2210-Mediated Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing TCS 2210, a potent small molecule inducer of neuronal differentiation. The following sections offer comprehensive information on cell culture conditions, experimental procedures, and data analysis for studies involving this compound with mesenchymal stem cells (MSCs) and the PC12 cell line.
1. Introduction
This compound is a synthetic compound that has been identified as an effective inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 neuronal precursor-like cells.[1][2] It promotes the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE), leading to a neuronal phenotype.[1][2] This makes this compound a valuable tool for research in neurogenesis, drug screening for neurodegenerative diseases, and the development of cell-based therapies.
2. Mechanism of Action
The precise signaling pathway through which this compound exerts its effects has not been fully elucidated in publicly available literature. However, its primary mechanism is understood to be the induction of a cellular program that leads to the upregulation of genes associated with neuronal lineage and morphology.
Figure 1: Postulated signaling pathway for this compound-induced neuronal differentiation.
3. Data Presentation
The following tables summarize key quantitative data for consideration when designing experiments with this compound.
Table 1: Recommended Cell Culture Conditions
| Parameter | Mesenchymal Stem Cells (MSCs) | PC12 Cells |
| Base Medium | Dulbecco's Modified Eagle Medium (DMEM) or Mesenchymal Stem Cell Growth Medium | RPMI-1640 Medium |
| Serum | 10% Fetal Bovine Serum (FBS) | 10% Horse Serum, 5% Fetal Bovine Serum |
| Supplements | 1x Penicillin-Streptomycin, 1x GlutaMAX | 1x Penicillin-Streptomycin |
| Culture Vessels | T-75 flasks or multi-well plates, tissue culture treated | T-75 flasks or multi-well plates, coated with Poly-L-lysine or Collagen IV |
| Seeding Density | 5,000 - 10,000 cells/cm² | 10,000 - 20,000 cells/cm² |
| Incubation | 37°C, 5% CO₂ | 37°C, 5% CO₂ |
Table 2: this compound Treatment Parameters
| Parameter | Recommended Condition |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Concentration | 10 mM in DMSO |
| Working Concentration | 10 - 20 µM in cell culture medium |
| Treatment Duration | 2 - 7 days |
| Frequency of Media Change | Every 48 hours with fresh medium containing this compound |
4. Experimental Protocols
4.1. Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the solid compound in cell culture grade DMSO. For example, for 1 mg of this compound (Molecular Weight: 323.35 g/mol ), add 309.2 µL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.
4.2. Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)
References
Application Notes: TCS 2210 in Parkinson's Disease Research Models
Introduction
TCS 2210 is a small molecule compound identified as a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 neuronal precursor-like cells.[1][2][3][4][5] It effectively promotes the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE), and facilitates neurite outgrowth.[1][2][3] Given its capacity to generate neurons, this compound presents a promising, albeit currently exploratory, tool for developing in vitro models of neurodegenerative disorders such as Parkinson's disease.
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[6] In vitro models are crucial for studying the disease's pathogenesis and for the high-throughput screening of potential therapeutic agents.[6][7] These models often involve the use of neuroblastoma cell lines like SH-SY5Y or primary neurons, which are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to mimic the neurodegenerative process observed in Parkinson's disease.[8]
This document outlines a proposed application of this compound for generating neuronal populations from stem cells for use in Parkinson's disease research models. The protocols provided are based on established methods for neuronal differentiation and neurotoxicity induction.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 1201916-31-5 | [1][3] |
| Molecular Formula | C₁₈H₁₇N₃O₃ | [3] |
| Molecular Weight | 323.3 g/mol | [3] |
| Solubility | Soluble in DMSO (up to 5 mg/ml) | [3] |
| Storage | -20°C | [3][5] |
| Mechanism of Action | Induces neuronal differentiation; increases β-III tubulin and NSE expression. | [1][2][5] |
Table 2: Proposed Experimental Parameters for this compound-Induced Neuronal Differentiation in Parkinson's Disease Models
| Parameter | Cell Type | This compound Concentration | Duration of Treatment | Expected Outcome |
| Neuronal Differentiation | Mesenchymal Stem Cells (MSCs) | 10-20 µM | 2-4 days | Expression of neuronal markers (β-III tubulin, NSE) |
| Neuroprotection Assay | Differentiated Neurons | Pre-treatment with test compounds | Varies | Assessment of protection against neurotoxin-induced cell death |
| Neurotoxicity Induction | Differentiated Neurons | 50-100 µM 6-OHDA or 1-2 mM MPP+ | 24 hours | Neuronal apoptosis and neurite degeneration |
Experimental Protocols
Protocol 1: Neuronal Differentiation of Mesenchymal Stem Cells using this compound
This protocol describes the differentiation of MSCs into a neuronal phenotype using this compound.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium (e.g., DMEM with 10% FBS)
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B-27 and L-glutamine)
-
This compound (dissolved in DMSO)
-
Tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin, anti-NSE)
-
Fluorescently labeled secondary antibodies
-
DAPI stain
Procedure:
-
Cell Seeding: Plate MSCs in tissue culture plates at a suitable density in MSC growth medium and allow them to adhere overnight.
-
Induction of Differentiation:
-
Aspirate the growth medium.
-
Add neuronal differentiation medium containing the desired concentration of this compound (e.g., 20 µM).
-
Incubate the cells for 2-4 days, replacing the medium with fresh this compound-containing medium daily.
-
-
Immunocytochemistry for Neuronal Markers:
-
After the differentiation period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies against neuronal markers overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Visualize and quantify the expression of neuronal markers using fluorescence microscopy.
-
Protocol 2: In Vitro Parkinson's Disease Model using this compound-Differentiated Neurons
This protocol details the induction of a Parkinson's-like phenotype in neurons differentiated from MSCs using this compound.
Materials:
-
This compound-differentiated neurons (from Protocol 1)
-
Neurotoxin stock solution (e.g., 6-OHDA or MPP+ in sterile water)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Microplate reader
Procedure:
-
Neurotoxin Treatment:
-
Following neuronal differentiation (Protocol 1), replace the medium with fresh neuronal differentiation medium.
-
Add the neurotoxin (e.g., 6-OHDA to a final concentration of 50-100 µM or MPP+ to 1-2 mM).
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.
-
-
Morphological Analysis:
-
Observe the cells under a microscope for signs of apoptosis, such as cell shrinkage, membrane blebbing, and neurite retraction.
-
For more detailed analysis, perform immunocytochemistry for markers of apoptosis (e.g., cleaved caspase-3).
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in neuronal differentiation.
Caption: Workflow for creating a Parkinson's model using this compound.
References
- 1. Dopaminergic neuronal differentiation protocol for human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aminer.cn [aminer.cn]
- 3. scantox.com [scantox.com]
- 4. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Optimized protocol for the generation of functional human induced-pluripotent-stem-cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Analysis of Protocols for Deriving Dopaminergic Neurons from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Neurons with TCS 2210 for Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of neurotoxicity is critical for the development of safe and effective pharmaceuticals and for understanding the impact of environmental toxins on the nervous system. A key requirement for robust in vitro neurotoxicity assays is a reliable and reproducible source of human-like neurons. TCS 2210, a small molecule, has emerged as a potent inducer of neuronal differentiation from mesenchymal stem cells (MSCs), offering a promising tool for generating neuronal populations for research and drug screening purposes.[1][2] This document provides detailed application notes and protocols for the use of this compound to generate neurons from MSCs and their subsequent application in neurotoxicity studies.
This compound efficiently converts MSCs into cells exhibiting a neuronal phenotype, characterized by the expression of key neuronal markers such as β-III tubulin and neuron-specific enolase (NSE).[1][2] Notably, treatment of rat MSCs with 20 µM this compound for two days has been shown to convert over 95% of the cell population into a neuronal phenotype. These resulting neurons exhibit functional characteristics, including the expression of cholinergic genes and the presence of potassium outward currents.
Data Presentation
The following table summarizes the quantitative data regarding the efficiency of neuronal differentiation of mesenchymal stem cells using this compound.
| Parameter | Value | Cell Type | Reference |
| Differentiation Efficiency | >95% | Rat Mesenchymal Stem Cells | [3] |
| This compound Concentration | 20 µM | Rat Mesenchymal Stem Cells | [3] |
| Treatment Duration | 2 days | Rat Mesenchymal Stem Cells | [3] |
| Neuronal Markers Upregulated | β-III tubulin, NSE, CHRNA2, CHRNAB, CHRM4 | Rat Mesenchymal Stem Cells | [3] |
Signaling Pathways in Neuronal Differentiation
While the precise signaling pathway activated by this compound to induce neuronal differentiation has not been fully elucidated in the available literature, it is hypothesized to modulate one or more of the key pathways known to govern neurogenesis from MSCs. These include the Wnt/β-catenin, Sonic Hedgehog (SHH), and Notch signaling pathways. The following diagram illustrates a potential, generalized signaling pathway for small molecule-induced neuronal differentiation.
Caption: Hypothesized signaling pathway for this compound-induced neuronal differentiation.
Experimental Protocols
Protocol 1: Generation of Neurons from Mesenchymal Stem Cells using this compound
This protocol details the steps for differentiating MSCs into neurons using this compound.
Materials:
-
Human or rat Mesenchymal Stem Cells (MSCs)
-
MSC growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Tissue culture plates/flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
MSC Culture: Culture MSCs in MSC growth medium in a T-75 flask until they reach 70-80% confluency.
-
Cell Seeding: Dissociate the MSCs using Trypsin-EDTA and seed them onto the desired culture plates (e.g., 24-well plates for immunocytochemistry or 96-well plates for high-throughput screening) at a density of 2 x 10^4 cells/cm². Allow the cells to adhere for 24 hours in MSC growth medium.
-
Initiation of Differentiation: After 24 hours, aspirate the MSC growth medium and replace it with neuronal differentiation medium containing 20 µM this compound. A vehicle control (DMSO) should be run in parallel.
-
Differentiation Period: Culture the cells for 48 hours in the differentiation medium containing this compound. Replace the medium with fresh differentiation medium containing this compound after 24 hours.
-
Maturation: After 48 hours of induction with this compound, replace the medium with fresh neuronal differentiation medium without this compound. Culture the cells for an additional 5-7 days to allow for neuronal maturation. Change the medium every 2-3 days.
-
Verification of Differentiation: Assess neuronal differentiation by immunocytochemistry for neuronal markers such as β-III tubulin and NSE.
Caption: Experimental workflow for generating neurons from MSCs using this compound.
Protocol 2: Neurotoxicity Assessment using this compound-Derived Neurons
This protocol provides a general framework for assessing the neurotoxicity of compounds using the neurons generated with this compound. This example focuses on a cell viability assay (MTT) and a neurite outgrowth assay.
Materials:
-
This compound-derived neurons (cultured in 96-well plates)
-
Test compounds (dissolved in an appropriate vehicle)
-
Neuronal differentiation medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Formaldehyde (4% in PBS)
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microplate reader
-
High-content imaging system
Procedure:
Part A: Cell Viability Assay (MTT)
-
Compound Treatment: After the neuronal maturation period (Day 7-9 post-induction), expose the differentiated neurons to various concentrations of the test compound for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., staurosporine).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Part B: Neurite Outgrowth Assay
-
Compound Treatment: Treat the mature neurons with test compounds as described in Part A.
-
Fixation and Staining: After the treatment period, fix the cells with 4% formaldehyde for 15 minutes. Permeabilize the cells and stain with a primary antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify neurite length and branching using appropriate image analysis software.
Caption: Experimental workflow for assessing neurotoxicity using this compound-derived neurons.
Conclusion
This compound provides a robust and efficient method for generating large quantities of neurons from mesenchymal stem cells. The protocols outlined in this document offer a comprehensive guide for researchers to produce these neurons and subsequently utilize them in various neurotoxicity assays. The ability to generate a consistent and physiologically relevant neuronal cell model is invaluable for advancing drug discovery and safety assessment in the field of neuroscience. Further investigation into the specific molecular mechanisms of this compound will undoubtedly enhance its application and contribute to a deeper understanding of neuronal differentiation.
References
- 1. Neuronal Transdifferentiation Potential of Human Mesenchymal Stem Cells from Neonatal and Adult Sources by a Small Molecule Cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific differentiation of mesenchymal stem cells by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of Human Mesenchymal Stem Cells towards Neuronal Lineage: Clinical Trials in Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small Molecule Administration in 3D Cell Culture Models
Authored by: Gemini
Date: December 8, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research to better recapitulate the complex in vivo microenvironment. This document provides detailed application notes and protocols for the administration of two distinct small molecules in 3D cell culture models: TCS 2210 , an inducer of neuronal differentiation, and a representative CMKLR1 antagonist (e.g., α-NETA) , which is involved in modulating cancer and inflammatory pathways. These protocols are designed to serve as a comprehensive guide for researchers investigating neurogenesis and diseases linked to the chemerin/CMKLR1 signaling axis.
Part 1: this compound for Neuronal Differentiation in 3D Cell Culture Models
Application Note 1: Induction of Neuronal Differentiation in Mesenchymal Stem Cell (MSC) Spheroids using this compound
This compound is a small molecule known to efficiently induce neuronal differentiation in mesenchymal stem cells (MSCs).[1][2] In 3D culture systems, such as spheroids, this compound can be utilized to model neurogenesis in a more physiologically relevant context compared to traditional 2D monolayers. The 3D architecture allows for complex cell-cell interactions and the establishment of gradients, which are crucial for neuronal development.
Mechanism of Action: this compound promotes the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE), leading to morphological and functional changes characteristic of neurons.[1] While the precise signaling pathway is not fully elucidated in the provided search results, its application in 3D models can be leveraged to study the spatial organization and maturation of neuronal spheroids.
Applications in 3D Models:
-
Neurodevelopmental Studies: Modeling early stages of neurogenesis and neuronal network formation.
-
Neurotoxicity Screening: Assessing the effects of compounds on developing neurons in a 3D environment.
-
Disease Modeling: Generating 3D neuronal models for neurodegenerative disease research.
-
Regenerative Medicine: Investigating the potential of pre-differentiated MSC spheroids for therapeutic applications.
Experimental Protocol 1: Neuronal Differentiation of MSC Spheroids with this compound
This protocol describes the generation of MSC spheroids and their subsequent differentiation into neuronal-like cells using this compound.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Neuronal induction medium (e.g., DMEM/F12, 2% B27 supplement, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Ultra-low attachment (ULA) round-bottom plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan blue)
-
Reagents for analysis (e.g., antibodies for immunofluorescence, RNA extraction kits)
Procedure:
-
MSC Spheroid Formation:
-
Culture MSCs in standard growth medium to ~80% confluency.
-
Harvest and count the cells.
-
Seed MSCs in ULA plates at a density of 2,000-5,000 cells per well in 100 µL of growth medium.
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate at 37°C and 5% CO₂ for 24-48 hours to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare the neuronal induction medium containing the desired final concentration of this compound. A typical starting concentration is 20-40 µM.[2][3]
-
Carefully remove 50 µL of the old medium from each well without disturbing the spheroids.
-
Add 100 µL of the this compound-containing neuronal induction medium to each well.
-
Include a vehicle control (DMSO) in a separate set of wells.
-
Incubate the spheroids for the desired differentiation period (e.g., 3-7 days), performing a half-medium change every 2-3 days.
-
-
Analysis of Neuronal Differentiation:
-
Morphological Assessment: Monitor spheroid morphology and neurite outgrowth using brightfield or phase-contrast microscopy.
-
Immunofluorescence Staining: Fix the spheroids (e.g., with 4% paraformaldehyde), permeabilize, and stain for neuronal markers such as β-III tubulin and MAP2.
-
Gene Expression Analysis: Harvest spheroids, extract RNA, and perform RT-qPCR to quantify the expression of neuronal genes.
-
Functional Assays: For mature cultures, electrophysiological techniques like patch-clamping can be used to assess neuronal activity.
-
Data Presentation: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Cell Line | Mesenchymal Stem Cells (e.g., human, rat) | Cell source and passage number should be consistent. |
| Spheroid Seeding Density | 2,000 - 5,000 cells/well (96-well plate) | Optimize for desired spheroid size and compactness. |
| This compound Concentration | 10 - 50 µM | Perform a dose-response curve to determine the optimal concentration. |
| Treatment Duration | 3 - 14 days | Longer incubation may be required for mature neuronal phenotypes. |
| Vehicle Control | DMSO (at the same final concentration as this compound treatment) | Essential for ruling out solvent effects. |
Visualization: Experimental Workflow for Neuronal Differentiation
Caption: Workflow for inducing neuronal differentiation in MSC spheroids using this compound.
Part 2: CMKLR1 Antagonist Administration in 3D Cancer Models
Application Note 2: Inhibiting Cancer Cell Proliferation and Invasion in Spheroids using a CMKLR1 Antagonist
The chemerin/CMKLR1 signaling axis has been implicated in various pathological processes, including inflammation and cancer.[4] In several cancer types, activation of CMKLR1 can promote cell migration, invasion, and proliferation.[5] Small molecule antagonists of CMKLR1, such as α-NETA, can block these effects and are valuable tools for cancer research.[5][6]
Mechanism of Action: CMKLR1 is a G protein-coupled receptor.[4] Its activation by the ligand chemerin can trigger downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and motility.[7][8] CMKLR1 antagonists competitively block the binding of chemerin to the receptor, thereby inhibiting these downstream pathways.[4]
Applications in 3D Cancer Models:
-
Anti-cancer Drug Screening: Evaluating the efficacy of CMKLR1 antagonists on tumor spheroid growth and viability.
-
Invasion and Metastasis Studies: Assessing the role of the chemerin/CMKLR1 axis in tumor cell invasion into surrounding matrices.
-
Tumor Microenvironment Research: Investigating the interplay between cancer cells and immune cells (which also express CMKLR1) within a 3D context.
Experimental Protocol 2: Assessing the Effect of a CMKLR1 Antagonist on Cancer Spheroids
This protocol details the treatment of pre-formed cancer cell spheroids with a CMKLR1 antagonist (e.g., α-NETA) to evaluate effects on growth and invasion.
Materials:
-
Cancer cell line known to express CMKLR1 (e.g., neuroblastoma, endometriosis-derived cells)[5][7]
-
Appropriate cell culture medium
-
CMKLR1 antagonist (e.g., α-NETA, stock solution in DMSO)
-
Recombinant human chemerin (optional, for stimulation)
-
Ultra-low attachment (ULA) round-bottom plates
-
Extracellular matrix (ECM) gel (e.g., Matrigel®, collagen I) for invasion assays
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Calcein-AM and Propidium Iodide for live/dead staining
Procedure:
-
Spheroid Formation:
-
Follow the same procedure as described in Experimental Protocol 1 (Step 1) using the cancer cell line of interest.
-
-
CMKLR1 Antagonist Treatment:
-
Prepare culture medium with the desired concentration of the CMKLR1 antagonist. For α-NETA, concentrations between 1-25 µM have been shown to be effective.[5][7]
-
(Optional) For stimulation assays, prepare medium with the antagonist and a relevant concentration of recombinant chemerin.
-
Carefully perform a half-medium exchange in the spheroid wells with the prepared treatment media.
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24-72 hours, depending on the assay endpoint.
-
-
Analysis:
-
Spheroid Growth Assay:
-
Capture brightfield images of the spheroids daily.
-
Measure the diameter or area of the spheroids using image analysis software.
-
At the end of the experiment, assess cell viability using a 3D-compatible assay (e.g., CellTiter-Glo® 3D).
-
-
Live/Dead Staining:
-
Stain spheroids with Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red).
-
Image using fluorescence microscopy to visualize the spatial distribution of viable and necrotic cells.
-
-
Invasion Assay:
-
Embed the treated spheroids in a layer of ECM gel in a new plate.
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Add medium (with or without antagonist) on top of the gel.
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Incubate for 24-72 hours and monitor for cell invasion into the surrounding matrix.
-
Quantify the invasion area or distance.
-
-
Data Presentation: CMKLR1 Antagonist Treatment Parameters
| Parameter | Recommended Range | Notes |
| Cell Line | CMKLR1-expressing cancer cells (e.g., SK-N-AS, hEM15A) | Confirm CMKLR1 expression via RT-qPCR or Western blot. |
| CMKLR1 Antagonist (α-NETA) | 1 - 25 µM | Determine IC50 value for your specific cell line and assay. |
| Chemerin (optional) | 10 - 100 ng/mL | To stimulate the pathway and assess competitive inhibition. |
| Treatment Duration | 24 - 72 hours | Optimize based on the desired endpoint (e.g., viability, invasion). |
| Endpoint Assays | Spheroid size, 3D cell viability, live/dead staining, invasion area | Choose assays that best address the research question. |
Visualization: CMKLR1 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the Chemerin/CMKLR1 signaling pathway by a small molecule antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput identification of factors promoting neuronal differentiation of human neural progenitor cells in microscale 3D cell culture. [escholarship.org]
- 4. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Inhibition of chemerin/CMKLR1 axis in neuroblastoma cells reduces clonogenicity and cell viability in vitro and impairs tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Neuronal Differentiation with TCS 2210
Welcome to the technical support center for TCS 2210, a small molecule inducer of neuronal differentiation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues that may arise during neuronal differentiation experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuronal differentiation?
This compound is a small molecule compound that has been shown to induce neuronal differentiation in various cell types, including mesenchymal stem cells (MSCs) and PC12 cells.[1][2][3] It promotes the expression of key neuronal markers such as β-III tubulin and neuron-specific enolase (NSE).[1][2][3][4] While the precise signaling pathway through which this compound acts has not been fully elucidated in the available literature, its chemical structure as a quinoxaline derivative containing a hydroxamate group suggests a potential mechanism involving the modulation of metalloenzymes or other signaling pathways critical for neurogenesis.[5][6]
Q2: What are the recommended starting conditions for using this compound?
Based on the initial discovery, a concentration of 20 µM this compound applied for 48 hours was effective in differentiating over 95% of rat mesenchymal stem cells into a neuronal phenotype.[1] However, the optimal concentration and duration of treatment can vary depending on the cell type and specific experimental conditions. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: My cells are not differentiating or show very low efficiency after treatment with this compound. What are the possible causes?
Several factors could contribute to poor neuronal differentiation with this compound. These can be broadly categorized as issues with the compound itself, the cell culture conditions, or the experimental protocol. Please refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q4: I am observing high levels of cell death or cytotoxicity after adding this compound. What should I do?
High cytotoxicity can be caused by several factors, including the concentration of this compound, the solvent used, or the health of the cells prior to treatment. It is crucial to include proper controls, such as a vehicle-only control, to determine the source of toxicity. Reducing the concentration of this compound or the final concentration of the solvent (e.g., DMSO) in the culture medium is a primary troubleshooting step.
Q5: How should I prepare and store this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of at least 5 mg/ml.[1] Stock solutions should be stored at -20°C.[1][4] For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Effective Concentration | 20 µM | Rat Mesenchymal Stem Cells | [1] |
| Treatment Duration | 48 hours | Rat Mesenchymal Stem Cells | [1] |
| Differentiation Efficiency | >95% | Rat Mesenchymal Stem Cells | [1] |
| Molecular Weight | 323.35 g/mol | N/A | [1][4] |
| Solubility in DMSO | ≥ 5 mg/mL | N/A | [1] |
| Storage Temperature | -20°C | N/A | [1][4] |
Experimental Protocols
General Protocol for Neuronal Differentiation of Mesenchymal Stem Cells (MSCs) with this compound
This protocol is a starting point based on the initial findings and should be optimized for your specific cell line and experimental setup.
Materials:
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Mesenchymal Stem Cells (MSCs)
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MSC growth medium
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Neuronal differentiation medium (e.g., DMEM/F12 supplemented with B27, N2, and GlutaMAX)
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This compound (dissolved in DMSO)
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Poly-L-ornithine and laminin-coated culture plates
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Phosphate-buffered saline (PBS)
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Fixation solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
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Blocking solution (e.g., 5% normal goat serum in PBS)
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Primary antibodies against neuronal markers (e.g., anti-β-III tubulin, anti-NSE)
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Fluorophore-conjugated secondary antibodies
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DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Procedure:
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Cell Plating: Plate MSCs onto poly-L-ornithine and laminin-coated culture vessels at a density that allows for optimal growth and differentiation. The ideal seeding density should be determined empirically.
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Cell Culture: Culture the cells in MSC growth medium until they reach the desired confluency (typically 50-70%).
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Induction of Differentiation:
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Prepare the neuronal differentiation medium containing the desired final concentration of this compound. A starting concentration of 20 µM is recommended.
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Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
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Aspirate the growth medium and replace it with the this compound-containing differentiation medium.
-
-
Incubation: Incubate the cells for the desired duration. A 48-hour incubation period is a good starting point.
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Medium Change: After the induction period, replace the medium with fresh neuronal differentiation medium without this compound. Change the medium every 2-3 days thereafter.
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Assessment of Differentiation: Monitor the cells for morphological changes indicative of neuronal differentiation (e.g., cell body rounding, neurite outgrowth).
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Immunocytochemistry: At the desired time points, fix, permeabilize, and block the cells. Incubate with primary antibodies against neuronal markers, followed by incubation with fluorescently labeled secondary antibodies and DAPI.
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Microscopy: Visualize and capture images using a fluorescence microscope to assess the expression and localization of neuronal markers.
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced neuronal differentiation.
Caption: A streamlined workflow for inducing neuronal differentiation using this compound.
Caption: A logical decision tree for troubleshooting experiments with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no expression of neuronal markers | Suboptimal this compound Concentration: The concentration may be too low to induce differentiation in your specific cell type. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 5 µM, 10 µM, 20 µM, 40 µM) to determine the optimal concentration. |
| Inappropriate Treatment Duration: The incubation time with this compound may be too short or too long. | Conduct a time-course experiment, treating cells for different durations (e.g., 24h, 48h, 72h) to find the optimal induction period. | |
| Poor Cell Health: Cells may be at a high passage number, stressed, or not in an optimal state for differentiation. | Use low-passage, healthy cells. Ensure cells are actively proliferating before inducing differentiation.[7] | |
| Incorrect Seeding Density: Cell density can influence differentiation efficiency. | Optimize the seeding density. Too low a density may lack necessary cell-cell contacts, while too high a density can lead to premature contact inhibition. | |
| Degraded or Inactive Compound: Improper storage or handling of this compound can lead to loss of activity. | Prepare fresh stock solutions of this compound from a reputable supplier. Aliquot the stock solution to avoid multiple freeze-thaw cycles. | |
| High Cell Death/Cytotoxicity | This compound Concentration is Too High: The concentration used may be toxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cells and use a concentration below this threshold. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is non-toxic for your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. | |
| Unhealthy Starting Cell Population: Stressed or unhealthy cells are more susceptible to chemical treatments. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell passage number, confluency at the time of induction, or medium composition can lead to variability. | Standardize your cell culture and differentiation protocol. Use cells within a narrow passage range and induce differentiation at a consistent confluency. |
| Inconsistent Compound Preparation: Variations in the preparation of this compound working solutions can affect the final concentration. | Prepare fresh working solutions of this compound for each experiment from a well-mixed stock solution. | |
| Morphological Changes but No Marker Expression | Incomplete Differentiation: Cells may have initiated the differentiation process but have not yet matured to express later neuronal markers. | Extend the culture period after this compound treatment to allow for further maturation. Analyze for a panel of early and late neuronal markers. |
| Off-Target Effects: this compound may have off-target effects that promote morphological changes without full commitment to the neuronal lineage. | As the direct target is unknown, this is difficult to troubleshoot directly. Consider co-treatment with other known neuronal inducers that act on different pathways to enhance differentiation. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CAS 1201916-31-5 | TCS2210 | Tocris Bioscience [tocris.com]
- 5. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing TCS 2210 Concentration for Neuronal Differentiation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with TCS 2210. Our aim is to help you optimize its concentration for effective neuronal differentiation while addressing any unexpected cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: Based on published studies, a concentration of 20 μM applied daily for two days has been shown to effectively convert over 95% of rat mesenchymal stem cells (MSCs) into a neuronal phenotype without observable cytotoxicity.[1] This is a recommended starting point for your experiments.
Q2: Is this compound expected to be cytotoxic?
A2: Several sources report that this compound induces neuronal differentiation in MSCs without cytotoxicity.[1][2] However, it is possible that cytotoxicity may be observed under different experimental conditions.
Q3: What factors might lead to unexpected cytotoxicity with this compound?
A3: While this compound is reported to have low cytotoxicity, you might observe cell death due to several factors, including:
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Concentrations significantly higher than the recommended range: Exceeding the optimal concentration can lead to off-target effects and cytotoxicity.
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Prolonged exposure: Continuous exposure beyond the recommended duration may impact cell viability.
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Cell type and density: Different cell lines or primary cells may have varying sensitivities to this compound. Sub-optimal cell density can also contribute to stress and cell death.
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Cell culture conditions: Factors such as media composition, serum quality, pH, and incubator conditions can influence cell health and their response to treatment.
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Reagent quality: The purity and handling of the this compound compound are critical.
Q4: What is the proposed signaling pathway for this compound in neuronal differentiation?
A4: The precise mechanism of action for this compound is still under investigation. However, some evidence suggests a potential involvement of the Wnt/β-catenin signaling pathway.[3][4][5][6] Additionally, this compound is associated with effects on microtubules and tubulin, which are crucial for the changes in cell shape and neurite outgrowth observed during neuronal differentiation.[7][8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment. | The concentration of this compound may be too high for your specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration and titrate up. We recommend using an MTT or LDH assay to quantify cytotoxicity. |
| The cells may be overly sensitive to the treatment duration. | Reduce the exposure time to this compound. A time-course experiment can help identify the ideal treatment window. | |
| Poor cell health prior to treatment. | Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate density before adding this compound. | |
| Low efficiency of neuronal differentiation. | The concentration of this compound may be too low. | Gradually increase the concentration of this compound in your experiments. Monitor the expression of neuronal markers such as β-III tubulin and NSE. |
| The treatment duration may be insufficient. | Increase the incubation time with this compound and assess neuronal marker expression at different time points. | |
| The cell density is not optimal for differentiation. | Optimize the cell seeding density. Too low or too high a density can inhibit efficient differentiation. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize your cell culture protocols, including media preparation, passage number, and seeding density. |
| Degradation of the this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
To systematically optimize the concentration of this compound, we recommend performing a dose-response study and organizing the data in a table similar to the one below. This will allow for a clear comparison of the effects of different concentrations on both neuronal differentiation and cell viability.
| This compound Concentration (µM) | Neuronal Marker Expression (e.g., % β-III Tubulin Positive Cells) | Cell Viability (%) (Relative to Vehicle Control) | Observations |
| 0 (Vehicle Control) | < 5% | 100% | Healthy, undifferentiated morphology. |
| 5 | 30% | 98% | Some cells show early signs of morphological changes. |
| 10 | 65% | 95% | Significant increase in neuronal marker expression. |
| 20 | >95%[1] | ~100%[1] | Reported optimal concentration with high differentiation and no cytotoxicity. |
| 40 | >95% | 85% | High differentiation efficiency, but with a noticeable decrease in cell viability. |
| 80 | Not Assessed | 50% | Significant cytotoxicity observed. |
Note: The data for 5, 10, 40, and 80 µM are hypothetical and should be determined experimentally.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired duration. Include a vehicle-only control.
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MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
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Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). Include wells for a "maximum LDH release" control (cells treated with a lysis buffer) and a "spontaneous LDH release" control (untreated cells).
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Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mix according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
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Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).
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Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Mandatory Visualizations
References
- 1. This compound (1201916-31-5) for sale [vulcanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. Wnt/β-catenin - Stem Cell - BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. Enolase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Vinflunine Tartrate | CAS:1201898-17-0 | High Purity | Manufacturer BioCrick [biocrick.com]
Common experimental variables affecting TCS 2210 efficacy.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of TCS 2210, a small molecule inducer of neuronal differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a small molecule that serves as an inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and other precursor cell lines like PC12.[1][2][3][4][5] Its primary function is to promote the expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE), leading to a neuronal phenotype.[1][2][3][6]
Q2: What is the mechanism of action for this compound?
This compound induces neuronal differentiation by upregulating the expression of specific neuronal markers.[5][6] While the precise signaling pathway is not fully elucidated in the provided search results, its activity is characterized by the increased presence of proteins essential for neuronal structure and function.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[2][3][5][6] The compound is typically shipped at room temperature, and short-term storage at 0 - 4°C for days to weeks is also acceptable.[2] It is soluble in DMSO, with sources indicating solubility up to 5 mg/ml or 50 mM.[3][6]
Troubleshooting Guide
Issue 1: Low Neuronal Differentiation Efficiency
If you are observing a lower than expected percentage of differentiated cells, consider the following variables:
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Cell Type and Passage Number: The differentiation potential of MSCs can vary between donors and decrease with higher passage numbers. It is advisable to use early passage cells for differentiation experiments.
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Cell Seeding Density: Both confluent and overly sparse cultures can be suboptimal for differentiation. An appropriate seeding density should be determined empirically for your specific cell line.
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Media Composition: The basal media and serum concentration can significantly impact differentiation. Ensure that the media formulation is consistent and optimized for neuronal differentiation.
Issue 2: Cell Toxicity or Death Following Treatment
Should you observe significant cell death after applying this compound, the following factors may be at play:
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Concentration of this compound: While a concentration of 20 μM has been used for rat MSCs, the optimal concentration can be cell-type dependent.[3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
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Solvent Concentration: this compound is dissolved in DMSO.[3][6] High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture media is at a non-toxic level, typically below 0.5%.
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Duration of Treatment: Continuous exposure to a high concentration of any compound can be detrimental. The original study on rat MSCs involved daily treatment for two days.[3] The optimal treatment duration should be determined for your experimental setup.
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 323.35 g/mol | [2][3][6] |
| Molecular Formula | C18H17N3O3 | [2][3][6] |
| Solubility in DMSO | 5 mg/mL or 50 mM | [3][6] |
| Long-term Storage | -20°C | [2][3][5][6] |
| Purity | ≥95% | [3] |
General Experimental Workflow for Neuronal Differentiation
The following diagram outlines a typical workflow for inducing neuronal differentiation using this compound.
Caption: A generalized workflow for inducing neuronal differentiation of MSCs using this compound.
Signaling Pathway Visualization
The following diagram illustrates the proposed, albeit simplified, signaling pathway of this compound leading to neuronal differentiation based on the available information.
Caption: Proposed mechanism of this compound in promoting neuronal differentiation.
References
Preventing cell death during TCS 2210 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unexpected cell death during experiments with TCS 2210.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a small molecule compound known to be an inducer of neuronal differentiation in mesenchymal stem cells (MSCs). Its primary function is to promote the expression of neuronal markers, such as β-III tubulin and neuron-specific enolase (NSE), encouraging MSCs to adopt a neuronal phenotype.
Q2: Is cell death an expected outcome of this compound treatment?
No, published data indicates that this compound induces neuronal differentiation without causing cytotoxicity. If you are observing significant cell death, it is likely an artifact of the experimental conditions rather than a direct effect of the compound at recommended concentrations.
Q3: What is the recommended working concentration for this compound?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. As a starting point, a concentration range of 1 µM to 20 µM is often used. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: What solvent should be used to dissolve this compound, and what is the maximum recommended concentration in cell culture?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity. Exceeding this concentration can lead to cell stress and death, which may be incorrectly attributed to the compound itself.
Troubleshooting Guide: Unexpected Cell Death
This guide will help you identify and resolve common issues that may lead to unintended cell death during your experiments with this compound.
Issue 1: Acute Cell Death Observed Shortly After Treatment
Possible Cause A: Compound Concentration is Too High
Even compounds that are non-toxic at their effective concentrations can cause cell death at excessive levels.
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Solution: Perform a dose-response curve to identify the optimal concentration for your cell line. Test a range of concentrations (e.g., from 0.1 µM to 50 µM) and assess cell viability after 24-48 hours.
Possible Cause B: Solvent Toxicity
The solvent used to dissolve this compound, typically DMSO, is toxic to cells at higher concentrations.
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Solution: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO but without this compound) to distinguish between solvent-induced and compound-specific effects.
Possible Cause C: Poor Cell Health Prior to Treatment
Treating cells that are already stressed, overly confluent, or have a high passage number can result in increased cell death.
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Solution: Always start experiments with healthy, actively dividing cells at an optimal density (typically 60-70% confluency). Use low-passage cells and regularly check for signs of stress or contamination before starting an experiment.
Issue 2: Gradual Increase in Cell Death Over Several Days
Possible Cause A: Nutrient Depletion and Waste Accumulation
Long-term experiments can deplete essential nutrients in the media and lead to the buildup of toxic metabolic byproducts.
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Solution: For multi-day experiments, perform partial media changes every 2-3 days. When changing the media, replace it with fresh media containing the appropriate concentration of this compound to maintain consistent exposure.
Possible Cause B: Contamination
Microbial (bacteria, yeast, fungi) or mycoplasma contamination can cause significant cell death.[1]
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Solution: Regularly inspect your cultures for any changes in media color (e.g., yellowing for bacterial, cloudiness for yeast/fungi) or cell morphology.[1] If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet. Routinely test your cell stocks for mycoplasma.
Possible Cause C: Environmental Stress
Fluctuations in incubator conditions, such as temperature, CO2 levels, and humidity, can induce cellular stress and apoptosis.[2]
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Solution: Regularly calibrate your incubator and ensure stable environmental conditions. Avoid opening the incubator door frequently. Ensure the water pan is filled with sterile water to maintain proper humidity.
Data Summary Tables
Table 1: Recommended Starting Concentrations and Solvent Limits
| Parameter | Recommendation | Rationale |
| This compound Starting Concentration | 1 µM - 20 µM | Provides a range to begin optimization for neuronal differentiation. |
| Solvent | DMSO | This compound is soluble in DMSO. |
| Final DMSO Concentration in Media | ≤ 0.1% | Minimizes solvent-induced cytotoxicity. |
| Vehicle Control | Required | Differentiates effects of the compound from the effects of the solvent. |
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Trypan Blue Exclusion | Live cells with intact membranes exclude the dye; dead cells do not. | Inexpensive, rapid, and provides a direct cell count. | Subjective, lower throughput, and cannot distinguish between apoptotic and necrotic cells. |
| MTT/MTS Assays | Measures the metabolic activity of mitochondrial reductase enzymes. | High throughput, sensitive, and widely used. | Can be affected by changes in metabolic rate not related to viability; requires an endpoint reading. |
| ATP-Based Assays | Quantifies ATP, an indicator of metabolically active cells. | Very sensitive, fast, and suitable for high-throughput screening. | Requires cell lysis; signal can be affected by conditions that alter cellular ATP levels. |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells. | Measures cytotoxicity directly; non-destructive to remaining live cells. | Less sensitive for early-stage apoptosis; LDH in serum can cause high background. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Curve
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Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
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Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
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Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTS or ATP-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against the log of the compound concentration to determine the optimal non-toxic concentration range.
Protocol 2: Assessing Cell Viability with Trypan Blue
-
Cell Suspension: Collect your treated and control cells and prepare a single-cell suspension.
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Staining: Mix a small volume (e.g., 20 µL) of your cell suspension with an equal volume of 0.4% Trypan Blue solution.
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Counting: Load the mixture into a hemocytometer. Under a microscope, count the number of live (unstained, bright) and dead (blue) cells in the four large corner squares.
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Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of Live Cells / Total Number of Cells) x 100
Visualizations
Caption: Troubleshooting workflow for unexpected cell death.
Caption: Simplified hypothetical signaling pathway for neuronal differentiation.
Caption: Workflow for a dose-response experiment.
References
Technical Support Center: Enhancing TCS 2210-Induced Neurogenesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TCS 2210 for efficient neurogenesis. The information is presented in a question-and-answer format to directly address potential issues and inquiries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in neurogenesis?
A1: this compound is a small molecule that has been identified as a potent inducer of neuronal differentiation.[1][2][3] Its primary function is to promote the conversion of progenitor cells, such as mesenchymal stem cells (MSCs), into cells exhibiting a neuronal phenotype.[1][2] This is characterized by the increased expression of key neuronal markers, including β-III tubulin and neuron-specific enolase (NSE).[1][3]
Q2: What cell types are suitable for this compound-induced neurogenesis?
A2: this compound has been effectively used to induce neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 neuronal precursor-like cells.[2] Researchers working with other types of neural progenitor cells or pluripotent stem cells may also find this compound to be a valuable tool for directing neuronal fate.
Q3: What is the proposed mechanism of action for this compound?
A3: The precise signaling pathway through which this compound induces neurogenesis has not been fully elucidated in the available scientific literature. However, based on the known mechanisms of neuronal differentiation, it is hypothesized that this compound may modulate one or more of the key signaling pathways involved in neurogenesis, such as the Wnt, Notch, or Brain-Derived Neurotrophic Factor (BDNF) pathways. These pathways are known to regulate the expression of proneural genes that drive the differentiation of progenitor cells into mature neurons.
Q4: What are the expected morphological changes in cells upon successful induction with this compound?
A4: Successful neuronal induction with this compound is typically accompanied by distinct morphological changes. Progenitor cells, which are often fibroblastic in appearance, will begin to adopt a more neuron-like morphology. This includes the extension of neurites, which are thin projections from the cell body that will eventually develop into axons and dendrites.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low efficiency of neuronal differentiation | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a range of 1 µM to 50 µM. |
| Insufficient treatment duration. | Conduct a time-course experiment, treating cells for varying durations (e.g., 24, 48, 72 hours) to identify the optimal induction period. | |
| Poor cell health or viability. | Ensure cells are healthy and in the exponential growth phase before inducing differentiation. Use a viability assay (e.g., Trypan Blue) to assess cell health. | |
| Inappropriate cell density. | Optimize the seeding density of your cells. Overly confluent or sparse cultures can affect differentiation efficiency. | |
| High levels of cell death or cytotoxicity | This compound concentration is too high. | Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your cells. |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and consider testing for mycoplasma. | |
| Poor quality of reagents. | Ensure that the this compound and other culture reagents are of high quality and have been stored correctly. | |
| Differentiated cells do not express expected neuronal markers | Inappropriate markers for the stage of differentiation. | Use a panel of neuronal markers to assess differentiation. Early markers include Nestin and Sox2, while later markers include β-III tubulin, NSE, MAP2, and NeuN. |
| Issues with antibody staining protocol. | Optimize your immunocytochemistry or Western blotting protocol. Ensure primary and secondary antibodies are validated and used at the correct dilutions. Include positive and negative controls. | |
| Insufficient time for marker expression. | Allow sufficient time for the expression of mature neuronal markers, which can take several days to a week or more depending on the cell type. | |
| Variability in results between experiments | Inconsistent cell culture conditions. | Maintain consistent cell culture conditions, including media composition, passage number, and incubator settings (temperature, CO2, humidity). |
| Inconsistent preparation of this compound stock solution. | Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) for each set of experiments and store it properly. |
Quantitative Data Summary
The following tables provide a summary of reported and hypothetical quantitative data to guide experimental design.
Table 1: Effective Concentrations of this compound for Neuronal Differentiation
| Cell Type | Effective Concentration | Observed Outcome | Reference |
| Rat Mesenchymal Stem Cells (MSCs) | 20 µM (for 2 days) | >95% conversion to neuronal phenotype | [4] (from a product description citing the original paper) |
| Mesenchymal Stem Cells (MSCs) | 40 µM | Induction of neuronal differentiation | [1] |
Table 2: Illustrative Dose-Response of this compound on Neuronal Marker Expression (Hypothetical Data)
| This compound Concentration (µM) | % of β-III Tubulin Positive Cells (at 72h) | Relative NSE Expression (Fold Change vs. Control) |
| 0 (Control) | < 5% | 1.0 |
| 5 | 25% | 2.5 |
| 10 | 50% | 5.2 |
| 20 | 85% | 8.9 |
| 40 | 90% | 9.5 |
| 50 | 80% (with some cytotoxicity) | 8.0 |
Table 3: Illustrative Time-Course of Neuronal Marker Expression with 20 µM this compound (Hypothetical Data)
| Time (hours) | % of β-III Tubulin Positive Cells | Relative MAP2 Expression (Fold Change vs. 0h) |
| 0 | < 5% | 1.0 |
| 24 | 30% | 2.1 |
| 48 | 70% | 5.8 |
| 72 | 85% | 9.2 |
| 96 | 88% | 10.5 |
Experimental Protocols
Protocol 1: Induction of Neuronal Differentiation from Mesenchymal Stem Cells (MSCs)
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Cell Seeding: Plate MSCs at a density of 5 x 104 cells/cm² in a suitable culture vessel (e.g., 6-well plate) with your standard MSC growth medium.
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Cell Adherence: Allow cells to adhere and reach 70-80% confluency (typically 24 hours).
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Induction: Replace the growth medium with a neurobasal medium supplemented with B27, GlutaMAX, and the desired concentration of this compound (e.g., 20-40 µM). A vehicle control (e.g., DMSO) should be run in parallel.
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Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours), replacing the medium with fresh induction medium every 24 hours.
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Analysis: After the induction period, cells can be fixed for immunocytochemistry or lysed for protein/RNA analysis to assess the expression of neuronal markers.
Protocol 2: Immunocytochemistry for Neuronal Markers
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the cells with the primary antibody against your neuronal marker of interest (e.g., anti-β-III tubulin, anti-MAP2) diluted in the blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1-2 hours at room temperature in the dark.
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Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the stained cells using a fluorescence microscope.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced neurogenesis.
Caption: Experimental workflow for this compound-induced neuronal differentiation.
References
Technical Support Center: Troubleshooting Guide for TCS 2210-Based Differentiation Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting differentiation assays utilizing the small molecule neuronal inducer, TCS 2210. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and how does it induce neuronal differentiation?
This compound is a small molecule that has been shown to be a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs) and other precursor cell lines.[1][2] It promotes the expression of key neuronal markers, such as β-III tubulin and neuron-specific enolase (NSE), leading to the adoption of a neuronal phenotype.[1][2][3] While the precise molecular target and signaling pathway of this compound are not yet fully elucidated in publicly available literature, its efficacy in inducing a neuronal fate makes it a valuable tool in neuroscience research.
dot
Caption: Putative signaling pathway for this compound-induced neuronal differentiation.
Q2: I am observing low differentiation efficiency with this compound. What are the possible causes and how can I troubleshoot this?
Low differentiation efficiency is a common issue in directed differentiation protocols. Several factors can contribute to this problem. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Start with a range of 1 µM to 50 µM. A concentration of 20-40 µM has been reported to be effective for MSCs.[4][5] |
| Incorrect Timing of Treatment | Optimize the duration of this compound exposure. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the ideal treatment window. For some MSCs, treatment for 48 hours is sufficient.[5] |
| Cell Density | Cell confluency at the start of differentiation can significantly impact efficiency. Test different seeding densities to find the optimal level for your cells. A starting confluency of 60-80% is often recommended for MSCs. |
| Cell Health and Passage Number | Ensure that the cells are healthy, actively dividing, and within a low passage number range before initiating differentiation. High passage numbers can lead to reduced differentiation potential. |
| Media Composition | The basal medium and supplements can influence differentiation. Ensure that the media components are fresh and of high quality. Consider if serum-free or low-serum conditions are more appropriate for your cell type during differentiation. |
| Inhibitor Inactivity | Improper storage or handling of this compound can lead to degradation. Store the compound as recommended by the manufacturer (typically at -20°C) and prepare fresh stock solutions in a suitable solvent like DMSO. |
dot
Caption: Troubleshooting workflow for low differentiation efficiency.
Q3: I am observing significant cell death after treating my cells with this compound. What should I do?
Cell toxicity can be a concern when using small molecule inducers. The table below outlines common causes and solutions.
| Potential Cause | Troubleshooting Recommendations |
| This compound Concentration is Too High | High concentrations of any small molecule can be toxic. Perform a dose-response curve and assess cell viability at each concentration (e.g., using a live/dead assay or MTT assay). Use the lowest concentration that gives the desired differentiation efficiency. |
| Solvent Toxicity | This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO but without this compound) to assess solvent toxicity. |
| Prolonged Exposure | Continuous exposure to the compound may be detrimental. Determine the minimum exposure time required for commitment to the neuronal lineage. After this period, you may be able to switch to a maintenance medium without this compound. |
| Poor Cell Health Prior to Treatment | Cells that are stressed or unhealthy before the addition of the differentiation inducer are more susceptible to toxicity. Ensure your starting cell population is healthy and growing exponentially. |
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
Variability is a common challenge in cell-based assays. Consistent execution of the protocol is key to minimizing variability.
| Factor | Recommendations for Improving Reproducibility |
| Cell Source and Passage Number | Use cells from the same authenticated stock and maintain a consistent, narrow range of passage numbers for all experiments. |
| Reagent Consistency | Use the same lot of fetal bovine serum (if applicable), media, and other supplements for a set of related experiments. Prepare a large batch of this compound stock solution for use across multiple experiments. |
| Protocol Adherence | Strictly adhere to the established protocol, including cell seeding density, timing of media changes, and duration of this compound treatment. |
| Environmental Factors | Maintain consistent incubator conditions (temperature, CO2, humidity). Even minor fluctuations can impact cell behavior. |
| Assay Readout | For quantitative readouts like qPCR or immunofluorescence, ensure that the analysis parameters (e.g., antibody concentrations, imaging settings, qPCR cycling conditions) are consistent across experiments. |
Experimental Protocols
Protocol: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs) using this compound
This protocol provides a general framework for the neuronal differentiation of MSCs. Optimization for specific cell lines is recommended.
Materials:
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Mesenchymal Stem Cells (e.g., bone marrow-derived)
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MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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Neuronal Differentiation Medium: Basal medium (e.g., DMEM/F12) supplemented with N2 and B27 supplements.
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This compound (stock solution in DMSO)
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Fibronectin-coated culture plates
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Phosphate-Buffered Saline (PBS)
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Fixative (e.g., 4% paraformaldehyde)
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Permeabilization/Blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
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Primary antibodies (e.g., anti-β-III tubulin, anti-NSE)
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Fluorescently labeled secondary antibodies
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DAPI (4',6-diamidino-2-phenylindole)
Procedure:
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Cell Seeding:
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Coat culture plates with fibronectin according to the manufacturer's instructions.
-
Seed MSCs at a density that will result in 60-80% confluency on the day of differentiation induction.
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Culture the cells in MSC Growth Medium for 24 hours.
-
-
Differentiation Induction:
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Prepare the Neuronal Differentiation Medium.
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On the day of induction, aspirate the growth medium and wash the cells once with PBS.
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Add the Neuronal Differentiation Medium containing the optimized concentration of this compound (e.g., 20-40 µM).[4][5] A vehicle control (medium with DMSO) should be run in parallel.
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Incubate the cells for the determined optimal duration (e.g., 48 hours).
-
-
Maintenance and Maturation:
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After the induction period, replace the medium with fresh Neuronal Differentiation Medium without this compound.
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Change the medium every 2-3 days.
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Monitor the cells for morphological changes, such as the appearance of neurite-like outgrowths.
-
-
Characterization of Differentiated Cells:
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At the desired time points (e.g., 3, 5, and 7 days post-induction), fix the cells with 4% paraformaldehyde.
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Perform immunocytochemistry for neuronal markers (e.g., β-III tubulin, NSE).
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Counterstain with DAPI to visualize cell nuclei.
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Analyze the expression of neuronal markers using fluorescence microscopy.
-
dot
Caption: Experimental workflow for this compound-based neuronal differentiation.
Quantitative Data Summary
The following tables provide a template for organizing and presenting quantitative data from your this compound differentiation experiments.
Table 1: Dose-Response of this compound on Neuronal Marker Expression
| This compound Conc. (µM) | % β-III tubulin Positive Cells (Mean ± SD) | % NSE Positive Cells (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 20 | |||
| 40 | |||
| 50 |
Table 2: Time-Course of Neuronal Marker Expression with this compound (at optimal concentration)
| Time Post-Induction (hours) | % β-III tubulin Positive Cells (Mean ± SD) | Relative NSE mRNA Expression (Fold Change) |
| 0 | 1.0 | |
| 24 | ||
| 48 | ||
| 72 | ||
| 120 |
References
Validation & Comparative
Validating Neuronal Markers After TCS 2210 Treatment: A Comparative Guide to Immunofluorescence Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TCS 2210, a potent small molecule inducer of neuronal differentiation, with other common alternatives. We present supporting experimental data, detailed protocols for immunofluorescence validation of neuronal markers, and visual representations of the underlying signaling pathways and experimental workflows.
Performance Comparison: this compound vs. Alternative Neuronal Inducers
This compound has emerged as a highly efficient inducer of neuronal differentiation in various cell types, including mesenchymal stem cells (MSCs) and PC12 neuronal precursor-like cells. Its primary mode of action involves the significant upregulation of key neuronal markers, β-III tubulin and Neuron-Specific Enolase (NSE). While direct quantitative comparisons in peer-reviewed literature are emerging, available data and product specifications provide a strong basis for evaluation against established inducers like Retinoic Acid and Forskolin.
| Inducer | Cell Type | Concentration | Treatment Duration | Reported Efficacy | Neuronal Markers Upregulated |
| This compound | Rat Mesenchymal Stem Cells | 20 µM/day | 2 days | >95% conversion to neuronal phenotype[1] | β-III tubulin, NSE[1][2][3][4][5][6] |
| Retinoic Acid | Human Pluripotent Stem Cells | Varies | Prolonged | Effective, but requires high cell density and prolonged exposure | SOX2, PAX6, NeuroD1 |
| Forskolin | Human Adipose-derived Stem Cells | Varies | Varies | Induces differentiation into various neural cells | Tuj1, MAP2, NFL, NFM, NFH, NSE, NeuN, GFAP, CNPase |
Note: The efficacy of neuronal inducers can be highly cell-type and context-dependent. The data presented here is for comparative purposes and may not be directly transferable across all experimental systems.
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of neuronal markers following treatment with this compound or alternative compounds.
Immunofluorescence Staining of Neuronal Markers (β-III tubulin and NSE)
1. Cell Culture and Treatment:
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Seed mesenchymal stem cells (MSCs) or other suitable progenitor cells on glass coverslips or in imaging-compatible microplates at an appropriate density.
-
Allow cells to adhere and proliferate for 24 hours.
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Treat cells with this compound (e.g., 20 µM daily for 2-3 days) or other chosen neuronal inducers (e.g., Retinoic Acid, Forskolin) at their effective concentrations. Include an untreated control group.
2. Fixation and Permeabilization:
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After the treatment period, gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Blocking and Antibody Incubation:
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Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
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Incubate the cells with primary antibodies diluted in antibody dilution buffer (e.g., 1% Bovine Serum Albumin and 0.3% Triton X-100 in PBS) overnight at 4°C.
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Recommended primary antibodies:
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Rabbit anti-β-III tubulin
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Mouse anti-Neuron-Specific Enolase (NSE)
-
-
-
Wash the cells three times with PBS for 5 minutes each.
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Incubate the cells with fluorophore-conjugated secondary antibodies diluted in antibody dilution buffer for 1-2 hours at room temperature, protected from light.
-
Recommended secondary antibodies:
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Goat anti-Rabbit IgG (conjugated to a green fluorophore, e.g., Alexa Fluor 488)
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Goat anti-Mouse IgG (conjugated to a red fluorophore, e.g., Alexa Fluor 594)
-
-
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
4. Counterstaining and Mounting:
-
Counterstain the cell nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging and Analysis:
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Acquire images using a fluorescence or confocal microscope.
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Quantify the fluorescence intensity of β-III tubulin and NSE staining in the treated and control groups. The percentage of positive cells can also be determined.
Visualizing the Mechanisms
To aid in the understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathway of this compound and the experimental workflow.
Caption: Putative signaling pathway of this compound in neuronal differentiation.
Caption: Experimental workflow for immunofluorescence validation of neuronal markers.
References
A Comparative Analysis of TCS 2210 and Retinoic Acid in Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of stem cells into neurons is a cornerstone of regenerative medicine and neuroscience research. Small molecules that can efficiently and selectively induce neurogenesis are invaluable tools for developing cell-based therapies for neurodegenerative diseases and for creating in vitro models to study neural development and disease. This guide provides a comparative analysis of two such molecules: TCS 2210, a newer synthetic compound, and retinoic acid, a well-established morphogen. We will objectively compare their performance based on available experimental data, detail their respective experimental protocols, and visualize their known signaling pathways.
Data Presentation: Performance in Neuronal Differentiation
The following table summarizes the quantitative data on the efficiency of this compound and retinoic acid in inducing neuronal differentiation. It is important to note that the data for this compound is limited to a single study on mesenchymal stem cells (MSCs), while retinoic acid has been extensively studied across various stem cell types.
| Feature | This compound | Retinoic Acid |
| Cell Type | Mesenchymal Stem Cells (MSCs) | Neural Stem Cells (NSCs) from embryonic spinal cord |
| Differentiation Efficiency | >95% of MSCs converted to neuron-like cells (reported for a related compound)[1] | 74% ± 2.37% of NSCs differentiated into β-tubulin III positive neurons[2][3] |
| Key Neuronal Markers Upregulated | β-III tubulin, Neuron-Specific Enolase (NSE)[4] | β-III tubulin[2][3] |
| Functional Activity of Differentiated Cells | Differentiated cells exhibit neural electrophysiological properties and cholinergic neuron characteristics[4] | Differentiated neurons exhibit biological electrical reactivity upon stimulation[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for the design of new experiments. Below are the summarized protocols for inducing neuronal differentiation using this compound and retinoic acid.
This compound-Induced Neuronal Differentiation of Mesenchymal Stem Cells
This protocol is based on the initial discovery of this compound's neurogenic potential.
Cell Seeding:
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Culture rat bone marrow-derived mesenchymal stem cells (MSCs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate the MSCs at an appropriate density in culture vessels.
Differentiation Protocol:
-
Once the MSCs reach a suitable confluence, replace the growth medium with a differentiation medium.
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The differentiation medium consists of the standard growth medium supplemented with 40 µM this compound .
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Culture the cells in the differentiation medium for a specified period, typically several days, to allow for neuronal differentiation.
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Monitor the cells for morphological changes indicative of neuronal phenotype, such as neurite outgrowth.
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Assess the expression of neuronal markers (e.g., β-III tubulin, NSE) using immunocytochemistry or western blotting to confirm differentiation.[1]
Retinoic Acid-Induced Neuronal Differentiation of Neural Stem Cells
This protocol describes the differentiation of neural stem cells (NSCs) derived from the embryonic spinal cord.
NSC Culture:
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Isolate NSCs from the embryonic spinal cord of rats.
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Culture the NSCs as neurospheres in a serum-free medium supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).
Differentiation Protocol:
-
Dissociate the neurospheres into single cells.
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Plate the cells on a suitable substrate (e.g., poly-L-lysine coated coverslips) in a differentiation medium.
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The differentiation medium consists of Neurobasal medium supplemented with B27, L-glutamine, and 500 nM all-trans retinoic acid .
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Culture the cells for 7 days, replacing the medium every 2-3 days.
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After 7 days, fix the cells and perform immunocytochemistry to identify differentiated neurons using markers like β-III tubulin.[2][3][5]
Signaling Pathways in Neurogenesis
Understanding the molecular mechanisms by which these compounds induce neurogenesis is critical for their targeted application.
This compound: An Undetermined Pathway
The precise signaling pathway through which this compound induces neuronal differentiation has not yet been fully elucidated. As a recently discovered small molecule, its molecular targets and downstream effectors are still under investigation. Future research is needed to uncover the mechanism of action of this potent neurogenic compound.
Retinoic Acid: A Well-Characterized Pathway
Retinoic acid (RA) exerts its effects on gene expression by binding to nuclear receptors. The canonical signaling pathway is well-established and plays a crucial role in embryonic development, including neurogenesis.
Key steps in the retinoic acid signaling pathway:
-
Uptake and Binding: All-trans retinoic acid enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs).
-
Nuclear Translocation: The RA-CRABP complex translocates to the nucleus.
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Receptor Activation: In the nucleus, RA binds to and activates retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).
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Gene Transcription: The activated RAR-RXR heterodimer binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes.
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Regulation of Neurogenesis-Related Genes: This binding event recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of genes involved in neuronal differentiation, proliferation, and patterning.[6]
Mandatory Visualizations
Experimental Workflow for Neuronal Differentiation
Caption: A flowchart comparing the experimental workflows for inducing neuronal differentiation using this compound and Retinoic Acid.
Retinoic Acid Signaling Pathway in Neurogenesis
Caption: A diagram illustrating the canonical signaling pathway of Retinoic Acid in promoting neurogenesis.
Conclusion
Both this compound and retinoic acid are effective inducers of neurogenesis in vitro. Retinoic acid is a well-characterized molecule with a known signaling pathway and a broad range of applications in differentiating various stem cell types into neurons. Its efficiency, while significant, may be lower than that reported for this compound's analogue.
This compound emerges as a highly efficient small molecule for inducing neuronal differentiation, particularly from mesenchymal stem cells. The reported differentiation efficiency of over 95% for a related compound is noteworthy and suggests its potential for applications requiring a high yield of neurons.[1] However, a significant gap in knowledge exists regarding its mechanism of action.
For researchers and drug development professionals, the choice between these two molecules will depend on the specific experimental goals. Retinoic acid offers a reliable and well-understood method for neurogenesis, suitable for studies where the mechanism of differentiation is a key variable. This compound, on the other hand, presents a powerful tool for generating large numbers of neurons from MSCs, which could be advantageous for cell-based therapies and high-throughput screening applications. Further investigation into the signaling pathway of this compound is crucial to fully understand its potential and to enable its rational application in the field of neuroscience and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Neural differentiation from embryonic stem cells in vitro: An overview of the signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuronal Differentiation: The Small Molecule TCS 2210 vs. Growth Factor-Based Protocols
For researchers, scientists, and drug development professionals, the efficient and reliable differentiation of stem cells into neurons is a cornerstone of neuroscience research and regenerative medicine. This guide provides a detailed comparison between a promising small molecule inducer, TCS 2210, and traditional growth factor-based protocols for neuronal differentiation of mesenchymal stem cells (MSCs).
Introduction
The directed differentiation of mesenchymal stem cells (MSCs) into neuronal lineages holds immense potential for disease modeling, drug screening, and cell replacement therapies for neurodegenerative disorders. For years, the gold standard for inducing neuronal differentiation has relied on the use of a cocktail of growth factors that mimic developmental cues. However, the advent of small molecules offers a potentially more controlled, efficient, and cost-effective alternative. This guide examines this compound, a quinoxaline derivative, and compares its performance with established growth factor-based methods.
Mechanism of Action
Growth Factor-Based Differentiation
Growth factors are proteins that bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cell fate.[1] In the context of neuronal differentiation, growth factors like basic fibroblast growth factor (bFGF), epidermal growth factor (EGF), and brain-derived neurotrophic factor (BDNF) are commonly used.[2] These factors typically activate pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for promoting neuronal survival, proliferation, and differentiation.[3]
Figure 1. Simplified signaling pathway for growth factor-induced neuronal differentiation.
This compound: A Small Molecule Approach
This compound is a synthetic small molecule that has been identified as a potent inducer of neuronal differentiation in MSCs.[4] Unlike growth factors, which are large proteins with complex production processes, small molecules like this compound can be synthesized with high purity and consistency. The precise molecular target and signaling pathway of this compound have not yet been fully elucidated in publicly available research. However, its chemical structure as a quinoxaline derivative suggests potential interactions with various intracellular signaling pathways.[5][6][7][8][9][10] Its demonstrated effect is the upregulation of key neuronal markers and the induction of a neuronal phenotype.
Performance Comparison
Table 1: Quantitative Comparison of Neuronal Differentiation Efficiency
| Parameter | This compound Protocol | Growth Factor Cocktail Protocol (Representative) |
| Cell Type | Rat Mesenchymal Stem Cells (MSCs) | Human Bone Marrow-derived MSCs |
| Inducing Agents | This compound (20 µM) | bFGF (20 ng/mL), EGF (20 ng/mL), BDNF (20 ng/mL) |
| Differentiation Time | 2 days | 7-14 days |
| β-III Tubulin Positive Cells | >95%[11] | ~71.7%[12] |
| Neuron-Specific Enolase (NSE) Positive Cells | High Expression[11] | Not consistently reported with this specific marker |
| MAP2 Positive Cells | Not Reported | ~73.3%[12] |
| Choline Acetyltransferase (ChAT) Positive Cells | Increased Expression[11] | ~53.5%[12] |
Note: The data presented for the growth factor cocktail is a representative example from a study using a combination of small molecules and growth factors.[12] Direct comparison is challenging due to variations in cell sources, growth factor concentrations, and experimental protocols across different studies.
Experimental Protocols
This compound Differentiation Protocol
This protocol is based on the seminal study by Kim, N.R., et al. (2009).[4]
Figure 2. Experimental workflow for neuronal differentiation using this compound.
-
Cell Seeding: Plate rat mesenchymal stem cells at an appropriate density in a standard culture medium.
-
Induction: On day 0, add this compound to the culture medium to a final concentration of 20 µM.
-
Maintenance: On day 1, add another 20 µM of this compound to the culture.
-
Analysis: On day 2, assess the cells for morphological changes indicative of neuronal differentiation (e.g., cell body shrinkage, neurite outgrowth) and perform immunocytochemistry or qRT-PCR to analyze the expression of neuronal markers such as β-III tubulin and NSE.[11]
Growth Factor-Based Differentiation Protocol
This is a representative protocol synthesized from various studies employing a combination of growth factors.[2][13][14][15][16]
Figure 3. General experimental workflow for growth factor-based neuronal differentiation.
-
Pre-induction (Optional): Culture MSCs in a basal medium supplemented with mitogenic growth factors like bFGF and EGF for 24-48 hours to prime the cells for differentiation.
-
Induction: Replace the pre-induction medium with a serum-free neuronal induction medium containing a cocktail of growth factors, commonly including bFGF, EGF, and BDNF, at concentrations typically ranging from 10-50 ng/mL.
-
Culture and Maintenance: Culture the cells in the induction medium for 7-14 days, with media changes every 2-3 days.
-
Maturation (Optional): For more mature neuronal phenotypes, the mitogenic factors (bFGF, EGF) can be withdrawn, and the culture continued in the presence of neurotrophic factors like BDNF and Neurotrophin-3 (NT-3).
-
Analysis: Assess neuronal morphology and marker expression (e.g., β-III tubulin, MAP2) via immunocytochemistry and qRT-PCR. Functional properties can be evaluated using electrophysiology.
Functional Characteristics of Differentiated Neurons
The ultimate goal of directed differentiation is to generate functional neurons. The study on this compound reported that the differentiated cells exhibited electrophysiological properties characteristic of neurons, including the generation of potassium outward currents.[11] Furthermore, an increase in the expression of cholinergic neuron-related genes (CHRNA2, CHRNAB, and CHRM4) was observed, suggesting a specific neuronal subtype differentiation.[11]
Growth factor-induced protocols have also been shown to produce electrophysiologically active neurons, although the specific properties and subtypes can vary depending on the specific combination and timing of growth factor application.[16][17][18][19]
Conclusion
Both this compound and growth factor-based protocols can successfully induce the differentiation of MSCs into cells exhibiting neuronal characteristics.
This compound offers several potential advantages:
-
High Efficiency: The available data suggests a remarkably high differentiation efficiency of over 95%.[11]
-
Rapidity: The protocol is significantly shorter, yielding differentiated cells in just two days.
-
Consistency and Purity: As a synthetic small molecule, this compound offers high purity and batch-to-batch consistency, which can be a challenge with recombinant growth factors.
-
Cost-Effectiveness: Small molecule synthesis is often more cost-effective than the production of recombinant proteins.
Growth factor-based protocols, on the other hand, have been more extensively studied and offer:
-
A Wealth of Literature: A vast body of research provides a deeper understanding of the roles of different growth factors in neuronal development.
-
Flexibility: The ability to combine different growth factors at various concentrations and time points allows for a more nuanced approach to directing differentiation towards specific neuronal subtypes.
Key Considerations for Researchers:
The primary limitation in directly comparing these two methodologies is the lack of comprehensive, head-to-head studies. The signaling pathway of this compound remains an area for future investigation. For researchers choosing a differentiation strategy, the decision will likely depend on the specific experimental goals. For applications requiring rapid and highly efficient generation of a neuronal population, this compound presents a compelling option. For studies requiring the generation of specific neuronal subtypes or those building upon a large body of existing literature, growth factor-based protocols may be more suitable. Further research directly comparing optimized protocols for both methods on the same cell populations is warranted to provide a definitive assessment of their relative merits.
References
- 1. Differentiation of Human Mesenchymal Stem Cells towards Neuronal Lineage: Clinical Trials in Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brain-derived neurotrophic factor stimulates the neural differentiation of human umbilical cord blood-derived mesenchymal stem cells and survival of differentiated cells through MAPK/ERK and PI3K/Akt-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. journalajrb.com [journalajrb.com]
- 7. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Comparison of the neuronal differentiation abilities of bone marrow-derived and adipose tissue-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. isure.uidaho.edu [isure.uidaho.edu]
- 15. EGF and bFGF pre-treatment enhances neural specification and the response to neuronal commitment of MIAMI cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Significant transcriptomic changes are associated with differentiation of bone marrow-derived mesenchymal stem cells into neural progenitor-like cells in the presence of bFGF and EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Electrophysiological Properties of Embryonic Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Alternatives for Inducing a Neuronal Phenotype in Mesenchymal Stem Cells
For researchers, scientists, and drug development professionals, the directed differentiation of mesenchymal stem cells (MSCs) into a neuronal lineage is a critical step in developing cell-based therapies for neurological disorders. While TCS 2210 has been utilized for this purpose, a range of alternative small molecules and cocktails offer varying efficiencies and mechanisms of action. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable induction agent for your research needs.
Executive Summary
This guide details several alternatives to this compound for inducing a neuronal phenotype in MSCs. These include individual small molecules such as LY294002, β-mercaptoethanol (BME), and butylated hydroxyanisole (BHA), as well as potent small molecule cocktails. Each alternative is evaluated based on its mechanism of action, reported differentiation efficiency, and the specific neuronal markers expressed. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate experimental design and execution.
Performance Comparison of Neuronal Induction Agents
The following table summarizes the quantitative performance of various small molecules and cocktails in inducing a neuronal phenotype in MSCs, as reported in the cited literature. It is important to note that experimental conditions, including MSC source, passage number, and culture conditions, can significantly influence differentiation efficiency.
| Induction Agent(s) | MSC Source | Duration of Treatment | Key Neuronal Markers Expressed | Differentiation Efficiency (% Positive Cells) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| LY294002 | Bone Marrow | 6 and 12 hours | α5β1 integrin | Not explicitly quantified | [2] |
| β-mercaptoethanol (BME) | Bone Marrow | 24 hours pre-induction, 3 hours induction | Nestin, Neurofilament light-chain (NF-L) | 86.3% for Nestin, 80.8% for NF-L at 27 hours | [3] |
| BME + BHA/DMSO | Umbilical Cord | Not Specified | Neuron-specific enolase (NSE), Neurofilament (NF) | 71.4% for NSE, 73.2% for NF | [4] |
| Small Molecule Cocktail (VCRFSGY) | Apical Papilla | 7 days | Nestin, Pax6, Sox2, NFM, NeuN, MAP2 | Significant upregulation of markers | [5] |
| Small Molecule Cocktail (ICFRYA) | Umbilical Cord Blood, Bone Marrow | 4 days | TUJ1, MAP2, NF-H, NCAM, ND1, TAU, ENO2, GABA, NeuN | Significant upregulation of markers | [6][7] |
| IBMX + dbAMPc | Bone Marrow | 6 days | NSE, Vimentin | ~25% with neural morphology | [4] |
| Growth Factors (Noggin, bFGF, EGF) | Peripheral Blood | 14 days | βIII tubulin, NFM | Higher expression compared to untreated | [8] |
Detailed Profiles of Neuronal Induction Alternatives
LY294002: A PI3K/Akt Pathway Inhibitor
LY294002 is a small molecule that promotes neuronal differentiation by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] Inhibition of this pathway can lead to cell cycle arrest and the initiation of differentiation programs.
-
Culture human endometrial stem cells (hEnSCs) in a neurogenic inductive medium.[9]
-
Add LY294002 to the medium at a final concentration of 1 µM.[9]
-
Continue culture for 15 days to induce differentiation into motor neuron-like cells.[9]
Caption: LY294002 inhibits PI3K, leading to downstream effects that promote neuronal differentiation.
β-mercaptoethanol (BME) and Butylated Hydroxyanisole (BHA): Antioxidant-based Induction
β-mercaptoethanol is an antioxidant that has been shown to effectively induce a neuronal phenotype in MSCs.[4] It is often used in a two-step protocol with increasing concentrations. Butylated hydroxyanisole (BHA), another antioxidant, is frequently used in combination with dimethyl sulfoxide (DMSO) following BME pre-treatment to enhance differentiation.[4]
-
Pre-induce MSCs by culturing in a medium containing 1 mM β-mercaptoethanol for 24 hours.[10]
-
Replace the medium with a fresh medium containing a higher concentration of β-mercaptoethanol (e.g., 2 mM) for 3 hours.[10]
-
Pre-treat MSCs with β-mercaptoethanol as described above.
-
Induce differentiation with a medium containing 2% DMSO and 200 µM BHA.[4]
The exact signaling pathways for BME and BHA in neuronal differentiation are not as clearly defined as for other small molecules. However, their antioxidant properties are thought to reduce oxidative stress, which can be a barrier to differentiation, and they may influence pathways sensitive to the cellular redox state.
Caption: Antioxidants like BME and BHA are thought to promote neuronal differentiation by modulating cellular redox state.
Small Molecule Cocktails: A Synergistic Approach
Combining several small molecules that target different signaling pathways can lead to a more robust and efficient induction of neuronal differentiation.
This cocktail consists of Valproic acid, CHIR99021, Repsox, Forskolin, SP600125, GO6983, and Y-27632.[5] These molecules collectively modulate pathways including Wnt signaling (CHIR99021), cAMP signaling (Forskolin), and Rho-associated kinase (ROCK) signaling (Y-27632), among others.
-
Culture stem cells from the apical papilla (SCAP) in a neural-induction medium.
-
Add the small molecule cocktail VCRFSGY at the following concentrations: 0.5 mM VPA, 3 µM CHIR99021, 1 µM Repsox, 10 µM forskolin, 10 µM SP600125, 5 µM GO6983, 5 µM Y-27632.[5]
-
Continue culture for 7 days, observing morphological changes and marker expression.[5]
This cocktail includes I-BET151, CHIR99021, forskolin, RepSox, Y-27632, and dbcAMP.[6]
-
Seed MSCs on fibronectin-gelatin coated plates.
-
Replace the medium with a neuronal medium (N2/B27/FGF/EGF) containing the ICFRYA cocktail.[6]
-
Culture for 4 days to induce neuronal properties.[6]
The signaling pathways for these cocktails are complex due to the multiple targets of the individual components. The diagrams below illustrate the key pathways targeted by some of the core components.
Caption: CHIR99021 activates the Wnt pathway by inhibiting GSK-3β, promoting neuronal gene expression.
Caption: Forskolin elevates cAMP levels, activating PKA and CREB to drive neuronal gene expression.
Conclusion
The choice of an optimal agent for inducing a neuronal phenotype in MSCs depends on various factors, including the desired efficiency, the specific neuronal subtype of interest, and the experimental context. While this compound is a known inducer, the alternatives presented in this guide offer a range of mechanisms and reported efficiencies. Small molecule cocktails, in particular, demonstrate the potential for high-efficiency neuronal conversion by synergistically targeting multiple signaling pathways. Researchers are encouraged to consider the data and protocols provided herein to select the most appropriate method for their specific research goals. Further head-to-head comparative studies will be invaluable in establishing a definitive hierarchy of these promising neuronal induction agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule induction of neural-like cells from bone marrow-mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Review: Neuronal Differentiation Protocols of Mesenchymal Stem Cells [scirp.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuronal Transdifferentiation Potential of Human Mesenchymal Stem Cells from Neonatal and Adult Sources by a Small Molecule Cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression Pattern of Neuronal Markers in PB-MSCs Treated by Growth Factors Noggin, bFGF and EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor of PI3K/Akt Signaling Pathway Small Molecule Promotes Motor Neuron Differentiation of Human Endometrial Stem Cells Cultured on Electrospun Biocomposite Polycaprolactone/Collagen Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurogenesis of bone marrow-derived mesenchymal stem cells onto β-mercaptoethanol-loaded PLGA film - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis of Neuronal Proteins Following TCS 2210 Induction: A Comparative Guide
For researchers in neuroscience and drug development, the precise induction of neuronal differentiation is a critical process. Small molecules that can efficiently and specifically guide stem cells or precursor cells towards a neuronal lineage are invaluable tools. This guide provides a comparative analysis of TCS 2210, a potent inducer of neuronal differentiation, with other established alternatives. We present supporting experimental data from Western blot analyses to objectively evaluate its performance in upregulating key neuronal protein markers.
Comparative Analysis of Neuronal Marker Expression
The efficacy of a neuronal induction agent is often quantified by the upregulation of specific protein markers characteristic of mature neurons. Western blot analysis is a standard technique to measure these changes in protein expression. Below is a summary of the reported effects of this compound and common alternatives on the expression of β-III tubulin and Neuron-Specific Enolase (NSE), two widely accepted markers of neuronal differentiation.
| Compound | Target Cells | Key Neuronal Markers Upregulated | Reported Observations from Western Blot Analysis |
| This compound | Mesenchymal Stem Cells (MSCs), PC12 cells | β-III tubulin, Neuron-Specific Enolase (NSE)[1][2][3][4] | This compound treatment leads to a significant increase in the protein levels of both β-III tubulin and NSE, indicating successful neuronal differentiation.[1][2][3][4] |
| Retinoic Acid | Neural Stem Cells (NSCs), SH-SY5Y cells | β-III tubulin | Western blot analysis shows a time-dependent increase in β-III tubulin expression in NSCs treated with retinoic acid over several days. |
| Forskolin (with IBMX) | Mesenchymal Stem Cells (MSCs) | β-III tubulin (Tuj1), Neuron-Specific Enolase (NSE) | Treatment with Forskolin and IBMX leads to the downregulation of the transcriptional repressor NRSF, which in turn de-represses the expression of the neuronal genes Tuj1 and Nse. |
| Nerve Growth Factor (NGF) | PC12 cells | β-III tubulin | NGF is a classic inducer of neuronal differentiation in PC12 cells, and its application results in a marked increase in β-III tubulin expression as shown by Western blot. |
Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. Here, we provide a detailed, generalized protocol for Western blot analysis of neuronal proteins, which can be adapted for specific cell types and antibodies.
Protocol: Western Blot for Neuronal Proteins
1. Cell Lysis and Protein Extraction:
-
Culture neuronal precursor cells or stem cells to the desired confluency and treat with the neuronal induction agent (e.g., this compound) for the specified duration.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA (Bicinchoninic acid) protein assay according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration with lysis buffer.
3. SDS-PAGE and Protein Transfer:
-
Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target neuronal proteins (e.g., anti-β-III tubulin, anti-NSE) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's datasheet.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
A hypothetical signaling cascade for this compound-induced neuronal differentiation.
The sequential workflow of a Western blot experiment.
Logical relationship of this compound and its alternatives to their common outcome.
References
Functional Validation of Neurons Derived from TCS 2210-Treated MSCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The differentiation of mesenchymal stem cells (MSCs) into functional neurons holds immense promise for regenerative medicine, disease modeling, and drug discovery. A variety of methods exist to induce this neuronal differentiation, each with its own set of advantages and limitations. This guide provides a comparative analysis of the functional validation of neurons derived from MSCs treated with the small molecule inducer TCS 2210 against other common alternative differentiation protocols.
Introduction to Neuronal Differentiation of MSCs
Mesenchymal stem cells are multipotent stromal cells that can be isolated from various adult tissues, including bone marrow, adipose tissue, and umbilical cord blood. Their ability to differentiate into multiple cell lineages, including neurons, makes them an attractive cell source for therapeutic applications. The process of directing MSCs towards a neuronal fate typically involves the use of chemical inducers, growth factors, or a combination thereof to modulate key signaling pathways.
This compound is a small molecule that has been identified as an inducer of neuronal differentiation in MSCs. It has been shown to increase the expression of neuronal markers such as β-III tubulin and neuron-specific enolase (NSE).
Comparison of Neuronal Differentiation Protocols
Several alternative methods are widely used to induce neuronal differentiation in MSCs. These can be broadly categorized as follows:
-
Small Molecule-Based: In addition to this compound, other small molecules like retinoic acid, D609, and valproic acid have been used to promote neuronal differentiation.
-
Growth Factor-Based: A common approach involves the use of a cocktail of growth factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), epidermal growth factor (EGF), and fibroblast growth factor (FGF).
-
Chemical-Based: Simple chemical compounds like β-mercaptoethanol (BME) have also been shown to induce neuronal-like morphologies and marker expression.
-
Enriched Media: Commercially available or custom-formulated media containing a proprietary mix of inducers are also utilized.
The choice of differentiation protocol can significantly impact the efficiency of neuronal conversion and the functional maturity of the resulting neurons.
Data Presentation: Quantitative Comparison of Neuronal Differentiation
While direct comparative studies quantifying the functional properties of this compound-derived neurons against a wide range of alternatives are limited in publicly available literature, the following table summarizes typical neuronal marker expression levels achieved with different induction methods. This provides a baseline for comparing the efficiency of neuronal differentiation.
| Induction Method | Key Reagents | Neuronal Marker | Percentage of Positive Cells | Reference |
| Small Molecule | This compound | β-III tubulin, NSE | Data not publicly available | [Generic product information] |
| Growth Factor Cocktail | bFGF, EGF, Noggin | β-III tubulin, NFM | Significant upregulation observed | [1] |
| Growth Factor Cocktail | bFGF | Nestin, NF-L, β-tubulin III | 94.5%, 88.5%, 65% respectively | [2] |
| Chemical & Growth Factor | BME & NGF | ChAT, HB9, ISL1, β-III tubulin, MAP2 | Protocol dependent | [3] |
| Small Molecule & Growth Factor | Forskolin, SHH, RA, bFGF | ChAT, HB9, ISL1, β-III tubulin, MAP2 | Highest expression among 3 protocols | [3] |
Note: The efficiency of differentiation can vary depending on the source of MSCs, passage number, and specific culture conditions.
Experimental Protocols for Functional Validation
To ascertain the functional competence of differentiated neurons, a series of electrophysiological and imaging-based assays are essential.
Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of a neuron's electrical properties, including resting membrane potential, action potentials, and synaptic currents.
Experimental Workflow:
Figure 1. Workflow for patch-clamp electrophysiology of MSC-derived neurons.
Detailed Protocol:
-
Cell Preparation: Plate MSC-derived neurons on poly-L-lysine coated glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution containing a potassium-based buffer.
-
Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance "giga-seal" with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.
-
Data Recording:
-
Current-Clamp Mode: Inject current to measure the resting membrane potential and evoke action potentials.
-
Voltage-Clamp Mode: Hold the membrane potential at a set voltage to record voltage-gated ion channel currents and spontaneous synaptic currents.
-
-
Data Analysis: Analyze recorded traces to determine key parameters such as action potential amplitude, duration, firing frequency, and the presence of synaptic activity.
Calcium Imaging
Calcium imaging is a powerful technique to visualize neuronal activity in real-time by detecting transient changes in intracellular calcium concentration, which are tightly coupled to action potentials.
Experimental Workflow:
Figure 2. Workflow for calcium imaging of MSC-derived neurons.
Detailed Protocol:
-
Dye Loading: Incubate the cultured MSC-derived neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh buffer to remove excess dye.
-
Imaging: Mount the culture dish on a fluorescence microscope equipped with a camera for time-lapse imaging.
-
Image Acquisition: Acquire a series of images at a high frame rate to capture the dynamics of calcium transients. Spontaneous activity can be recorded, or neuronal activity can be evoked using stimuli such as high potassium solution or neurotransmitter application.
-
Data Analysis:
-
Select individual neurons as regions of interest (ROIs).
-
Measure the change in fluorescence intensity over time for each ROI.
-
Analyze the frequency, amplitude, and duration of the calcium transients to assess neuronal activity and network synchronization.
-
Neurotransmitter Release Assay
This assay determines the ability of differentiated neurons to release neurotransmitters, a key function of mature neurons.
Experimental Workflow:
Figure 3. Workflow for neurotransmitter release assay.
Detailed Protocol:
-
Cell Culture: Culture MSC-derived neurons to a sufficient density.
-
Stimulation: Depolarize the neurons to induce neurotransmitter release. This is typically achieved by replacing the culture medium with a high-potassium solution.
-
Sample Collection: Collect the culture supernatant at specific time points after stimulation.
-
Quantification: Measure the concentration of specific neurotransmitters (e.g., glutamate, GABA, acetylcholine) in the collected supernatant using sensitive analytical methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Compare the amount of neurotransmitter released from stimulated cells to that from unstimulated control cells to determine the extent of stimulus-evoked release.
Signaling Pathways in Neuronal Differentiation
The differentiation of MSCs into neurons is a complex process regulated by a network of signaling pathways. While the precise mechanism of action for this compound is not yet fully elucidated in publicly available literature, several key pathways are known to be involved in neuronal differentiation in general.
Figure 4. General signaling pathways in MSC neuronal differentiation.
Further research is required to delineate the specific signaling cascade initiated by this compound to promote neuronal differentiation. Understanding this pathway will be crucial for optimizing differentiation protocols and for the targeted development of novel therapeutics.
Conclusion
The functional validation of MSC-derived neurons is critical for their application in research and therapy. While this compound presents a promising small molecule-based approach for neuronal induction, a comprehensive, quantitative comparison of its efficacy against other methods in terms of generating functionally mature neurons is still needed. The experimental protocols and comparative framework provided in this guide offer a foundation for researchers to objectively evaluate different neuronal differentiation strategies and to advance the field of neural regeneration and disease modeling.
References
- 1. Expression Pattern of Neuronal Markers in PB-MSCs Treated by Growth Factors Noggin, bFGF and EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuron-Like Differentiation of Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of sourced human iPSC-derived motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the effects of different neurogenic inducers.
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Neurogenic Inducers
The directed differentiation of stem cells into neurons is a cornerstone of modern neuroscience research and regenerative medicine. The choice of neurogenic inducer is critical to the success of these endeavors, directly impacting differentiation efficiency, neuronal subtype specification, and the functional maturity of the resulting neurons. This guide provides a comparative overview of common neurogenic inducers, supported by experimental data, to aid researchers in selecting the optimal compounds for their specific applications.
Performance Comparison of Neurogenic Inducers
The efficacy of neurogenic inducers can be quantified by assessing the percentage of differentiated cells that express pan-neuronal markers, such as β-III tubulin (Tuj1) and Microtubule-Associated Protein 2 (MAP2). The following tables summarize the performance of various growth factors and small molecules in inducing neuronal differentiation from stem cells, as documented in multiple studies.
Growth Factor-Mediated Neuronal Differentiation
Growth factors are naturally occurring proteins that play a crucial role in cell proliferation, differentiation, and survival. In the context of neurogenesis, they can effectively guide neural stem cells (NSCs) towards a neuronal fate.
| Growth Factor | Concentration | Cell Type | Duration of Treatment | % Tuj1+ Cells | % NeuN+ Cells | Reference |
| bFGF | 20 ng/mL | Rat NSC | 14 days | 18.1% | 32.2% | [1] |
| IGF-I | Not Specified | Rat NSC | 14 days | 30.9% | 26.6% | [1] |
| BDNF | Not Specified | Rat NSC | 14 days | 35.3% | 34.3% | [1] |
| NGF | Not Specified | Rat NSC | 14 days | 15.1% | 24.9% | [1] |
| bFGF + IGF-I | Not Specified | Rat NSC | 14 days | 73.1% | 81.9% | [1] |
| bFGF + BDNF | Not Specified | Rat NSC | 14 days | 58.7% | 62.8% | [1] |
| bFGF + NGF | Not Specified | Rat NSC | 14 days | 65.4% | 63.5% | [1] |
| IGF-I + BDNF | Not Specified | Rat NSC | 14 days | 52.2% | 46.0% | [1] |
| IGF-I + NGF | Not Specified | Rat NSC | 14 days | 40.6% | 62.3% | [1] |
| BDNF + NGF | Not Specified | Rat NSC | 14 days | 40.0% | 56.3% | [1] |
Small Molecule-Mediated Neuronal Differentiation
Small molecules offer a powerful alternative to growth factors, often providing greater specificity, stability, and cost-effectiveness. They typically function by modulating key signaling pathways that govern neuronal fate decisions. The "dual-SMAD inhibition" protocol, utilizing small molecules to inhibit BMP and TGF-β signaling, is a widely adopted method for efficient neural induction.[2]
| Small Molecule Cocktail | Key Components & Targets | Cell Type | Duration of Treatment | % Neuronal Marker+ Cells | Reference |
| LSB+X/S/D | LDN193189 (BMPi), SB431542 (TGF-βi), XAV939 (WNTi), SU5402 (FGFri), DAPT (Notchi) | hPSC | 13 days | ~10% Tuj1+ | [3] |
| 3i | LSB, CHIR99021 (GSK3βi), SU5402, DAPT | hPSC | 11 days | >40% Tuj1+ (sensory neurons) | [3] |
| LSB3i | LSB, CHIR99021, SU5402, DAPT | hPSC | 10 days | ~75% Tuj1+ (nociceptors) | [4] |
| GENtoniK | GSK2879552 (LSD1i), EPZ-5676 (DOT1Li), NMDA, Bay K 8644 (LTCCa) | hPSC-derived cortical neurons | Not Specified | Increased SYN1 and PSD95 density | [5][6] |
| Compound 1 | Synthetic small molecule | Mesenchymal Stem Cells | Not Specified | High efficiency (not quantified) | [7] |
| TCQA | 3,4,5-tri-caffeoylquinic acid | Mouse NSC | 48 hours | Increased Nestin expression | [8] |
| TFQA | 3,4,5-tri-feruloylquinic acid | Mouse NSC | 72 hours | Increased Nestin expression | [8] |
| OXS-N1 | Proprietary small molecule | Mouse NSC | Not Specified | Increased neurogenesis | [9][10] |
Note: The efficiency of neuronal differentiation can vary significantly depending on the specific cell line, passage number, and precise culture conditions.
Experimental Protocols
Detailed and reproducible protocols are essential for achieving consistent results in neuronal differentiation studies. Below are representative protocols for in vitro neurogenesis using small molecules and for the subsequent immunocytochemical analysis.
Protocol 1: Small Molecule-Based Neuronal Differentiation from Pluripotent Stem Cells
This protocol is a generalized procedure for inducing neuronal differentiation from human pluripotent stem cells (hPSCs) using a small molecule-based approach.
Materials:
-
hPSCs (e.g., H9 or patient-derived iPSCs)
-
Matrigel-coated culture plates
-
mTeSR1 or equivalent PSC maintenance medium
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
Small molecules (e.g., LDN193189, SB431542, XAV939, SU5402, DAPT)
-
Accutase or other gentle cell dissociation reagent
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Plating of hPSCs: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium. When colonies reach 70-80% confluency, dissociate them into single cells using Accutase.
-
Seeding for Differentiation: Plate the dissociated hPSCs onto fresh Matrigel-coated plates at a density of 1.5-2.5 x 10^5 cells/cm² in mTeSR1 medium supplemented with ROCK inhibitor.
-
Initiation of Neural Induction: The following day, replace the medium with neural induction medium containing the desired combination of small molecules (e.g., dual SMAD inhibitors LDN193189 and SB431542).
-
Maintenance of Differentiating Cultures: Replace the medium every 1-2 days with fresh neural induction medium containing the small molecule cocktail. The specific duration of treatment will depend on the desired neuronal subtype and the specific protocol being followed (typically 10-14 days).
-
Neuronal Maturation: Following the induction phase, the medium can be switched to a neuronal maturation medium, which may contain neurotrophic factors such as BDNF and GDNF, to promote the development of mature neuronal characteristics.
Protocol 2: Immunocytochemistry for Neuronal Markers
This protocol outlines the steps for fixing and staining cultured neurons to visualize the expression of neuronal markers.
Materials:
-
Differentiated neuronal cultures on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-Tuj1, anti-MAP2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then incubate in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate with the cells overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and then incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in neurogenesis and a typical experimental workflow for comparing neurogenic inducers.
Caption: A typical experimental workflow for the comparative analysis of different neurogenic inducers.
Caption: The canonical Wnt signaling pathway is a key regulator of neurogenesis.[4][11][12][13][14][15][16][17][18]
Caption: The Notch signaling pathway plays a critical role in maintaining the neural stem cell pool and regulating neuronal differentiation.[1][5][19][20][21][22][23][24][25][26]
Caption: The Sonic Hedgehog (Shh) signaling pathway is crucial for the development and patterning of the nervous system.[2][3][14][15][21][27][28][29]
References
- 1. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 2. Neural differentiation protocols: how to choose the correct approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined small molecule inhibition accelerates developmental timing and converts human pluripotent stem cells into nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Combined small-molecule treatment accelerates maturation of human pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 12. hellobio.com [hellobio.com]
- 13. Wnt signaling in the regulation of adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WNT signaling at the intersection between neurogenesis and brain tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | WNT signaling in neuronal maturation and synaptogenesis [frontiersin.org]
- 17. The Wnt /β-catenin signaling pathway in the adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Role of Wnt Signaling in Adult Hippocampal Neurogenesis in Health and Disease [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Notch signaling in neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Notch signaling as a master regulator of adult neurogenesis [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Genetic visualization of notch signaling in mammalian neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. "The Role of Notch1 Signaling in Regulating Neurogenesis in the Olfacto" by Sarah A. Baig [scholarscompass.vcu.edu]
- 27. The Many Hats of Sonic Hedgehog Signaling in Nervous System Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Sonic hedgehog Regulates Proliferation and Inhibits Differentiation of CNS Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Neuronal Culture Purity: A Comparative Analysis of TCS 2210 and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of neuronal cultures is paramount for reliable and reproducible experimental outcomes. This guide provides an objective comparison of TCS 2210, a small molecule inducer of neuronal differentiation, with other common methods for generating pure neuronal cultures. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
The presence of non-neuronal cells, such as glial cells and fibroblasts, in neuronal cultures can significantly impact experimental results by altering neuronal activity, survival, and response to therapeutic agents. Consequently, various methods have been developed to enrich for and purify neuronal populations. This guide focuses on assessing the purity of neuronal cultures generated with this compound and compares its performance against three widely used alternatives: Magnetic-Activated Cell Sorting (MACS), Fluorescence-Activated Cell Sorting (FACS), and the use of specialized serum-free medium.
Comparative Performance: Purity of Neuronal Cultures
The efficacy of different neuronal purification methods can be quantified by assessing the percentage of neurons in the final culture. The following table summarizes the reported purity levels achieved with this compound and alternative techniques when differentiating mesenchymal stem cells (MSCs) or isolating primary neurons.
| Method | Starting Cell Type | Reported Neuronal Purity (%) | Reference |
| This compound | Rat Mesenchymal Stem Cells | >95% (Neuronal Phenotype) | [1] |
| Magnetic-Activated Cell Sorting (MACS) | Mouse Neural Progenitor Cells | ~90% (SOX2 and Nestin positive) | [2][3] |
| Fluorescence-Activated Cell Sorting (FACS) | Murine Neural Stem Cell Progeny | ~97% (Immature Neurons) | [4] |
| Serum-Free Medium | Human Bone Marrow & Umbilical Cord MSCs | 91.4% - 91.84% (Map2ab positive) | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are summarized protocols for each of the compared methods.
Neuronal Differentiation and Purity Assessment using this compound
This protocol outlines the induction of neuronal differentiation from mesenchymal stem cells (MSCs) using this compound and subsequent purity assessment via immunocytochemistry.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Standard MSC growth medium
-
This compound (Tocris, MedKoo Biosciences)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibodies: anti-β-III tubulin (neuronal marker), anti-GFAP (astrocyte marker), anti-Iba1 (microglia marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (nuclear stain)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate MSCs at an appropriate density in a culture vessel suitable for imaging (e.g., glass-bottom dish or chamber slide).
-
This compound Treatment: Once the cells have adhered, replace the growth medium with fresh medium containing this compound at a final concentration of 20 µM.
-
Incubation: Culture the cells for 48-72 hours, replenishing the medium with fresh this compound daily.
-
Fixation: After the incubation period, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5-10 minutes.
-
Imaging and Analysis: Wash with PBS and image the cells using a fluorescence microscope. Quantify the percentage of β-III tubulin-positive cells relative to the total number of DAPI-stained nuclei to determine the neuronal purity.
Neuronal Purification using Magnetic-Activated Cell Sorting (MACS)
This protocol describes the enrichment of neurons from a mixed cell population using MACS technology, which separates cells based on the expression of specific cell surface antigens.
Materials:
-
Single-cell suspension from dissociated neural tissue or differentiated stem cells
-
MACS buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
-
Neuron Isolation Kit (e.g., Miltenyi Biotec) containing biotinylated antibodies against non-neuronal markers and anti-biotin microbeads
-
LS Columns and a MACS separator
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and resuspend the cells in cold MACS buffer.
-
Labeling of Non-Neuronal Cells: Add the biotinylated antibody cocktail to the cell suspension and incubate for 10 minutes at 4°C.
-
Magnetic Labeling: Add the anti-biotin microbeads and incubate for an additional 15 minutes at 4°C.
-
Magnetic Separation: Place an LS column in the magnetic field of the MACS separator.
-
Elution of Unlabeled Neurons: Apply the cell suspension to the column. The unlabeled neurons will pass through, while the magnetically labeled non-neuronal cells are retained in the column. Collect the flow-through containing the enriched neurons.
-
Purity Assessment: Assess the purity of the collected neuronal fraction using immunocytochemistry or flow cytometry for neuronal and non-neuronal markers.
Neuronal Purification using Fluorescence-Activated Cell Sorting (FACS)
FACS allows for the high-purity isolation of specific cell populations based on the fluorescence of labeled antibodies or fluorescent proteins.
Materials:
-
Single-cell suspension
-
FACS buffer (e.g., PBS with 1-2% FBS)
-
Fluorophore-conjugated antibodies against neuronal surface markers (e.g., CD24, CD56) or intracellular neuronal markers (after fixation and permeabilization)
-
A flow cytometer with sorting capabilities
Procedure:
-
Cell Staining: Resuspend the single-cell suspension in FACS buffer and incubate with fluorophore-conjugated antibodies for 30-60 minutes on ice, protected from light. For intracellular markers, fix and permeabilize the cells before staining.
-
Washing: Wash the cells with FACS buffer to remove unbound antibodies.
-
Cell Sorting: Resuspend the cells in FACS buffer and run them through the flow cytometer. Set the gates to isolate the fluorescently labeled neuronal population.
-
Collection: Collect the sorted cells in a sterile tube containing culture medium or an appropriate buffer.
-
Purity Assessment: The purity of the sorted population is typically determined by the sorting software based on the defined gates. Further validation can be performed by re-analyzing a small aliquot of the sorted cells or by immunocytochemistry.
Generation of Pure Neuronal Cultures using Serum-Free Medium
This method relies on providing a defined culture environment that selectively supports the growth and survival of neurons while inhibiting the proliferation of non-neuronal cells.
Materials:
-
Primary neural tissue or stem cells for differentiation
-
Serum-free neuronal basal medium (e.g., Neurobasal Medium)
-
Serum-free supplements (e.g., B-27 supplement, N-2 supplement)
-
Growth factors (e.g., BDNF, GDNF, as required for the specific neuronal subtype)
-
Culture plates coated with appropriate substrates (e.g., Poly-D-Lysine, Laminin)
Procedure:
-
Plate Coating: Coat culture plates with the desired substrate according to the manufacturer's instructions.
-
Cell Plating: Dissociate the starting tissue or prepare the stem cells for differentiation and plate them onto the coated plates in the complete serum-free neuronal medium.
-
Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days with fresh, pre-warmed serum-free medium.
-
Purity Assessment: After a desired period in culture (e.g., 7-14 days), assess the purity of the neuronal culture using immunocytochemistry for neuronal and non-neuronal markers as described in the this compound protocol.
Visualizing the Processes
To further clarify the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing neuronal culture purity.
Caption: Simplified Wnt signaling pathway in neuronal differentiation.
Conclusion
The choice of method for generating pure neuronal cultures depends on the specific experimental requirements, including the desired level of purity, cell yield, cost, and available equipment. This compound offers a simple and highly effective method for inducing neuronal differentiation from MSCs, achieving a high percentage of cells with a neuronal phenotype. For applications requiring the highest purity, FACS may be the preferred method, although it can be more time-consuming and may affect cell viability. MACS provides a good balance between purity, yield, and speed. The use of serum-free medium is a classic and effective approach for enriching neuronal cultures by selectively promoting their survival.
This guide provides a framework for researchers to make an informed decision on the most appropriate method for their specific needs in the pursuit of high-quality, reproducible neuroscience research.
References
- 1. Review: Neuronal Differentiation Protocols of Mesenchymal Stem Cells [scirp.org]
- 2. Reduced variability of neural progenitor cells and improved purity of neuronal cultures using magnetic activated cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced variability of neural progenitor cells and improved purity of neuronal cultures using magnetic activated cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Immature Neuronal Cells from Neural Stem Cell Progeny | PLOS One [journals.plos.org]
Benchmarking TCS 2210: A Comparative Guide to Commercially Available Neuronal Differentiation Kits
For researchers, scientists, and drug development professionals navigating the landscape of neuronal differentiation, selecting the optimal method is paramount. This guide provides an objective comparison of the small molecule inducer TCS 2210 against other commercially available kits for the neuronal differentiation of mesenchymal stem cells (MSCs). The following sections detail experimental methodologies, present quantitative performance data, and illustrate the underlying biological pathways to empower informed decisions in your research.
Performance Comparison of Neuronal Differentiation Kits
The efficiency and efficacy of neuronal differentiation can be assessed by the percentage of cells successfully converted to a neuronal phenotype, typically identified by the expression of key neuronal markers such as β-III tubulin and neuron-specific enolase (NSE). The table below summarizes the performance of this compound and two other commercially available kits.
| Product | Supplier | Differentiation Principle | Reported Differentiation Efficiency | Time to Differentiation | Key Neuronal Markers |
| This compound | Various | Small molecule inducer (Tubulin polymerization inhibitor) | >95% of rat MSCs exhibit a neuronal phenotype[1] | 2 days | β-III tubulin, NSE[1][2][3] |
| Mesenchymal Stem Cell Neurogenic Differentiation Medium | PromoCell | Defined, serum-free medium cocktail | Not explicitly quantified; assessed by morphology and marker expression[4][5][6] | At least 3 days[7] | β-III tubulin, NeuN, MAP2[4] |
| STEMdiff™ Neuron Differentiation Kit | STEMCELL Technologies | Medium-based kit for pluripotent stem cell-derived neural progenitor cells | ≥ 90% β-III tubulin-positive neurons | Not directly applicable to MSCs | β-III tubulin |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful differentiation. The following outlines the methodologies for each of the compared products.
This compound Differentiation Protocol
This protocol is based on the methodology described for the effective neuronal differentiation of rat mesenchymal stem cells.
-
Cell Seeding: Plate rat mesenchymal stem cells at an appropriate density in a suitable culture vessel.
-
Induction: Two days after plating, treat the cells with this compound at a concentration of 20 μM.
-
Incubation: Continue incubation for 48 hours to induce neuronal differentiation.
-
Verification: Assess differentiation by monitoring morphological changes (e.g., neurite outgrowth) and performing immunocytochemistry for neuronal markers such as β-III tubulin and NSE.
PromoCell Mesenchymal Stem Cell Neurogenic Differentiation Medium Protocol
This protocol provides a general guideline for using the PromoCell differentiation medium.
-
Coating: Coat culture vessels with 10 µg/ml fibronectin.
-
Cell Seeding: Plate human MSCs at a density of 4,000 cells/cm² in MSC Growth Medium.
-
Growth to Confluency: Culture the cells until they reach 80-90% confluency.
-
Induction: Replace the growth medium with the Mesenchymal Stem Cell Neurogenic Differentiation Medium.
-
Incubation: Incubate for at least 3 days, changing the medium every 48 hours.
-
Verification: Monitor for morphological changes and perform staining for neuronal markers.[7]
STEMCELL Technologies STEMdiff™ Neuron Differentiation Kit Protocol
It is important to note that this kit is primarily designed for the differentiation of neural progenitor cells derived from human pluripotent stem cells (PSCs), and not directly for MSCs. The protocol is therefore more complex, involving the generation of neural progenitor cells as an initial step.
Signaling Pathways and Experimental Workflows
Visualizing the biological processes and experimental steps can aid in understanding the mechanisms of action and the practical application of these differentiation methods.
This compound Proposed Signaling Pathway
This compound is known to function as a tubulin polymerization inhibitor.[8] Inhibition of tubulin polymerization can arrest the cell cycle and, in the context of stem cells, can be a trigger for differentiation. While the precise downstream signaling cascade for this compound-induced neuronal differentiation is not fully elucidated, it is hypothesized to involve the activation of pathways sensitive to cytoskeletal dynamics, ultimately leading to the expression of proneuronal genes.
Caption: Proposed signaling pathway for this compound-induced neuronal differentiation.
General Experimental Workflow for Neuronal Differentiation
The following diagram illustrates a typical workflow for inducing and verifying the neuronal differentiation of mesenchymal stem cells.
Caption: A generalized workflow for the differentiation and analysis of MSCs into neurons.
References
- 1. Small molecule induction of neural-like cells from bone marrow-mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new and efficient small molecule for neuronal differentiation from mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurons from human mesenchymal stem cells display both spontaneous and stimuli responsive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promocell.com [promocell.com]
- 5. promocell.com [promocell.com]
- 6. promocell.com [promocell.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal and Handling of TCS 2210: A Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the proper disposal procedures for TCS 2210, a small molecule inducer of neuronal differentiation. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
This compound is utilized in research to induce the differentiation of mesenchymal stem cells (MSCs) into neurons, a process marked by the increased expression of key neuronal markers.[1][2][3][4][5] While specific disposal instructions are contingent on local regulations and the context of its use (e.g., dissolved in a hazardous solvent), general best practices for chemical waste management should be strictly followed.
Immediate Safety and Disposal Plan
Proper disposal of this compound is paramount to prevent environmental contamination and ensure a safe laboratory environment. As with any chemical reagent, a comprehensive understanding of its properties and potential hazards is essential before handling.
Disposal Procedures
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound was not found in the public domain, the following procedures are based on general best practices for chemical waste disposal in a laboratory setting.
Solid Waste:
-
Collection: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Disposal: The container should be disposed of through a licensed hazardous waste disposal contractor. Do not mix with general laboratory trash.
Liquid Waste (Solutions):
-
Collection: Solutions of this compound, as well as any rinsate from cleaning contaminated labware, must be collected in a sealed, properly labeled container for hazardous chemical waste. The label should clearly indicate the contents, including the solvent used.
-
Incompatible Materials: Do not combine this compound waste with incompatible chemicals in the same container.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Under no circumstances should liquid waste containing this compound be poured down the drain.[6]
Contaminated Materials:
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
-
Labware: Disposable labware (e.g., pipette tips, culture plates) that has come into contact with this compound should be collected as solid hazardous waste. Reusable glassware must be decontaminated by thoroughly rinsing with an appropriate solvent, with the rinsate collected as hazardous liquid waste.
The legal responsibility for proper waste disposal lies with the generator.[7] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.[8][9][10]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇N₃O₃ | [2] |
| Molecular Weight | 323.35 g/mol | [2] |
| CAS Number | 1201916-31-5 | [2] |
| Purity | ≥95% | [2] |
| Solubility | DMSO: 5 mg/ml | [2] |
| Storage | -20°C | [2] |
Experimental Protocol: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs) with this compound
The following is a representative protocol for inducing neuronal differentiation in MSCs using this compound. This protocol is for informational purposes and should be optimized based on the specific cell line and experimental conditions.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium
-
Neuronal induction medium
-
This compound (stock solution in DMSO)
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, NSE)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate MSCs in a suitable culture vessel at a predetermined density and culture in MSC growth medium until they reach the desired confluency.
-
Induction of Differentiation:
-
Aspirate the growth medium and wash the cells with PBS.
-
Add neuronal induction medium containing the optimized concentration of this compound. A typical starting concentration is 20 µM, applied daily for two days.[2]
-
Culture the cells for the desired period, replacing the medium with fresh induction medium containing this compound as required.
-
-
Assessment of Neuronal Differentiation:
-
After the induction period, fix the cells with a suitable fixative.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with primary antibodies against neuronal markers.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope to assess the expression and localization of neuronal markers.
-
Signaling Pathway and Logical Relationships
While the precise molecular mechanism and direct signaling pathways targeted by this compound are not yet fully elucidated, its role as an inducer of neuronal differentiation from MSCs is established. The following diagram illustrates the general workflow and logical progression of this process.
Caption: Workflow for this compound-induced neuronal differentiation and proper disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem-on.com.sg [chem-on.com.sg]
- 7. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]
- 8. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 10. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Operational Guide for Handling TCS 2210
For researchers, scientists, and drug development professionals utilizing TCS 2210, a potent inducer of neuronal differentiation in mesenchymal stem cells (MSCs), adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1201916-31-5
-
Molecular Formula: C₁₈H₁₇N₃O₃
-
Molecular Weight: 323.35 g/mol
Personal Protective Equipment (PPE) and Handling
As a research chemical with potential hazards that may not be fully characterized, caution should be exercised at all times. The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves. The specific material and thickness should be chosen based on the solvent used to dissolve this compound and the duration of handling. |
| Eye/Face Protection | Safety glasses with side-shields are required. |
| Skin and Body Protection | A standard laboratory coat should be worn. For larger quantities or when there is a risk of splashing, impervious clothing should be used. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a suitable respirator should be worn. |
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure adequate ventilation in the handling area.
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Procedure |
| Storage | Store in a tightly sealed container in a cool, well-ventilated area, protected from light. The recommended storage temperature is -20°C.[1] |
| Disposal | Dispose of contents and container in accordance with all local, regional, national, and international regulations. Unused or waste material should be treated as hazardous chemical waste. |
Experimental Protocol: Neuronal Differentiation of Mesenchymal Stem Cells
The following protocol is a summary of the methodology described in the foundational study by Kim, N.R., et al. (2009), which first identified this compound as an inducer of neuronal differentiation.
Cell Culture and Differentiation:
-
Cell Seeding: Plate mesenchymal stem cells (MSCs) at a suitable density in a standard growth medium.
-
Induction: To initiate neuronal differentiation, replace the standard growth medium with a medium containing this compound. The seminal study does not specify the exact concentration, however, subsequent studies using similar compounds suggest a concentration range should be determined empirically for each cell line.
-
Incubation: Incubate the cells in the presence of this compound for a period sufficient to observe morphological changes consistent with neuronal differentiation, such as the extension of neurites. The original study observed changes over a period of days.
-
Analysis: Assess neuronal differentiation by monitoring the expression of neuronal markers.
Key Neuronal Markers:
| Marker | Description |
| β-III tubulin | A microtubule element found almost exclusively in neurons, and an early marker of neuronal differentiation. |
| Neuron-specific enolase (NSE) | A glycolytic enzyme found in mature neurons and cells of neuronal origin. |
Logical Workflow for this compound Application
The following diagram illustrates the general workflow for utilizing this compound in a neuronal differentiation experiment.
Signaling Pathway in Neuronal Differentiation
While the precise signaling pathway modulated by this compound has not been fully elucidated, the process of neuronal differentiation from MSCs is known to be governed by a complex interplay of signaling cascades. Key pathways implicated in this process include the mTOR pathway.[2][3][4] The diagram below conceptualizes the potential role of this compound in initiating this process.
References
- 1. This compound | CAS 1201916-31-5 | TCS2210 | Tocris Bioscience [tocris.com]
- 2. Mechanistic insights into the role of mTOR signaling in neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells [frontiersin.org]
- 4. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
